KERATIN
Description
Historical Trajectories and Milestones in Keratin Molecular Science
The scientific journey into the molecular world of this compound has been marked by several pivotal discoveries. Early research, primarily focused on wool from sheep, laid the groundwork for understanding this complex protein. nih.gov A significant breakthrough occurred in the mid-20th century, and subsequent decades saw an acceleration of discoveries that have shaped our current knowledge.
The earliest documented medicinal use of this compound dates back to the 16th century by Chinese herbalist Li Shi-Zhen. mdpi.comweebly.com However, the term "this compound" first appeared in scientific literature around 1850 to describe the proteinaceous material in hard tissues like animal horns. mdpi.comweebly.com A major challenge in early this compound research was its insolubility. mdpi.com This hurdle was overcome in 1905 when John Hoffmeier patented a method for extracting this compound from animal horns using lime. mdpi.comweebly.com This development opened the door for creating this compound-based gels and other products. mdpi.com
The period between 1905 and 1935 was a flourishing era for this compound research, with the development of various extraction techniques using oxidative and reductive chemistries. mdpi.com These methods were initially applied to horns and hooves and later extended to wool and human hair. mdpi.com
A monumental leap in understanding this compound's structure came in the 1980s. In 1982 and 1983, Elaine Fuchs and Israel Hanukoglu were the first to determine the primary sequences of keratins. biologyonline.comvedantu.com Their work revealed two distinct but related families of keratins: type I and type II. vedantu.com They also proposed a model for the central domain of this compound and other intermediate filament proteins, consisting of four α-helical segments separated by short linker regions. vedantu.com
Further milestones include the in-vitro self-assembly of this compound filaments from soluble proteins, a discovery made in 1976. nih.gov The 1980s also brought the realization of the extensive diversity of human keratins, with the establishment of a catalog of 19 distinct this compound polypeptides in 1982. nih.gov The principle of type I and type II this compound pairing to form filaments also emerged during this period. nih.gov The identification of numerous hair follicle-specific keratins began in the late 1990s, further expanding the known diversity of this protein family. nih.gov
Interactive Data Table: Key Milestones in this compound Molecular Science
| Year/Period | Milestone | Significance | Reference(s) |
|---|---|---|---|
| 16th Century | Earliest documented medicinal use of human hair ash (Crinis Carbonisatus) by Li Shi-Zhen. | First recorded therapeutic application of this compound-containing material. | mdpi.comweebly.com |
| c. 1850 | The term "this compound" is introduced to describe the protein in hard tissues like horns. | Formal scientific recognition and naming of the protein. | mdpi.comweebly.com |
| 1905 | John Hoffmeier patents a process for this compound extraction from animal horns using lime. | Overcame the insolubility challenge, enabling the creation of this compound gels. | mdpi.comweebly.com |
| 1905–1935 | Development of various oxidative and reductive extraction methods. | Enabled this compound extraction from diverse sources like wool and human hair. | mdpi.com |
| 1976 | In-vitro self-assembly and polymerization of this compound filaments from soluble proteins demonstrated. | Provided insight into the fundamental assembly process of this compound structures. | nih.gov |
| 1982 | Systematic analysis leads to the first catalog of 19 human cytokeratins. | Established a foundational classification of human this compound diversity. | nih.gov |
| 1982–1983 | Elaine Fuchs and Israel Hanukoglu determine the primary sequences of keratins. | Revealed the existence of Type I and Type II this compound families and their basic structure. | biologyonline.comvedantu.com |
| Late 1990s | Discovery of numerous hair follicle-specific epithelial keratins. | Expanded the understanding of this compound's tissue-specific expression and diversity. | nih.gov |
Contemporary Significance of this compound in Structural Biology and Biomaterials Science
In the realm of structural biology, this compound remains a subject of high interest due to its crucial role in the mechanical stability of epithelial cells and tissues. nih.gov Keratins are intermediate filament proteins that form a vital part of the cytoskeleton, providing resilience against physical stress. wikipedia.org They achieve this by anchoring to cellular junctions like desmosomes and hemidesmosomes, which connect cells to each other and to the basement membrane, respectively. wikipedia.org The human genome contains 54 functional this compound genes, and their expression is highly specific to the type of epithelium and its stage of differentiation. nih.gov This diversity underscores the specialized mechanical functions of different keratins in various tissues. nih.gov
The field of biomaterials science has seen a surge in the application of this compound due to its inherent biocompatibility, biodegradability, and natural abundance. mdpi.comnih.gov Advances in extraction and purification have enabled the development of a wide range of this compound-based biomaterials. mdpi.com These materials are being explored for numerous biomedical applications, including:
Wound Healing: this compound-based dressings and hydrogels have been shown to promote skin healing. researchgate.net
Tissue Engineering: this compound scaffolds provide a supportive framework for cell growth and tissue regeneration in various applications, such as bone, nerve, and vascular tissue engineering. researchgate.nettandfonline.com
Drug Delivery: this compound hydrogels and films can be used as carriers for the controlled release of therapeutic agents. researchgate.netrsc.org
A key property of extracted this compound is its ability to self-assemble into porous, fibrous scaffolds, mimicking the natural extracellular matrix. mdpi.com Furthermore, this compound contains cell-binding motifs, such as leucine-aspartic acid-valine (LDV) and glutamic acid-aspartic acid-serine (EDS), which facilitate cellular attachment and proliferation. mdpi.com
Interactive Data Table: Applications of this compound-Based Biomaterials
| Biomaterial Form | Application Area | Research Finding | Reference(s) |
|---|---|---|---|
| Films | Ocular Surface Reconstruction, Bone Morphogenic Protein Carrier | This compound films can support the reconstruction of the eye's surface and act as a carrier for growth factors. | researchgate.net |
| Scaffolds | Tissue Engineering (Bone, Nerve, Vascular, Urinary Tract) | Porous 3D this compound scaffolds provide a supportive environment for cell proliferation, migration, and differentiation. | researchgate.nettandfonline.com |
| Hydrogels | Drug Delivery, Wound Healing, Cardiac Tissue Repair | This compound hydrogels can serve as dynamic matrices for controlled drug release and support cellular attachment and proliferation. | researchgate.net |
| Fibers | Composite Materials | Electrospinning and other fabrication methods can produce this compound fibers for use in composite scaffolds. | tandfonline.com |
| Powders | Wound Dressing Absorbent | This compound powder can absorb wound exudate and release peptides that promote skin healing. | researchgate.net |
Evolving Research Paradigms and Interdisciplinary Approaches in Keratinology
The study of this compound, or keratinology, is increasingly characterized by evolving research paradigms and interdisciplinary collaborations. A research paradigm is a framework of beliefs and assumptions that guide research. banglajol.infomindthegraph.com In this compound research, there is a shift from purely descriptive studies to more functional and mechanistic investigations, driven by advancements in molecular biology, materials science, and computational modeling.
Interdisciplinary approaches are becoming crucial for unlocking the full potential of this compound. These collaborations bring together expertise from various fields:
Biochemistry and Molecular Biology: Continue to unravel the complexities of this compound gene regulation, protein expression, and filament assembly. nih.govjhu.edu
Materials Science and Engineering: Focus on developing novel methods for this compound extraction, purification, and fabrication into advanced biomaterials with tailored properties. nih.govtandfonline.com This includes creating this compound-polymer blends and composites to enhance mechanical strength or add new functionalities like antibacterial properties. mdpi.com
Computational and Applied Mechanics: Employ mathematical modeling and simulations to understand the mechanical properties of this compound structures, from single fibers to complex tissues. uct.ac.za This can inform the design of biomimetic materials. uct.ac.za
Biomedical Engineering and Regenerative Medicine: Drive the translation of this compound-based biomaterials from the laboratory to clinical applications, focusing on areas like tissue regeneration and drug delivery systems. researchgate.nettlooto.com
This convergence of disciplines is fostering a more holistic understanding of this compound, from its fundamental biological roles to its innovative applications in medicine and materials science. The future of this compound research lies in strengthening these interdisciplinary ties to address complex challenges and develop next-generation biomaterials.
Properties
CAS No. |
169799-44-4 |
|---|---|
Molecular Formula |
C9H9NO4S |
Synonyms |
KERATIN, ANIMAL KERATIN |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Keratin Polypeptides
Primary Structure Analysis and Sequence Heterogeneity
The primary structure, or amino acid sequence, of keratin polypeptides dictates their higher-order folding and assembly. This sequence exhibits significant heterogeneity, which is crucial for the diverse functions of keratins.
Keratins are broadly classified into two families: Type I (acidic) and Type II (basic or neutral). nih.govnih.gov This classification is based on their isoelectric point (pI) and molecular weight. nih.gov Type I keratins are generally smaller and more acidic, with a pI ranging from approximately 4.7 to 6.1, while Type II keratins are larger and have a pI in the basic to neutral range of about 5.4 to 8.4. nih.gov The human genome contains 54 functional this compound genes, with 28 encoding Type I keratins and 26 encoding Type II keratins. mdpi.com
These genes are not randomly distributed throughout the genome but are organized in distinct clusters. The majority of genes for Type I keratins are located on human chromosome 17q21.2, while the genes for Type II keratins are clustered on chromosome 12q13.13. nih.govoup.comresearchgate.net An exception to this is the gene for the Type I this compound K18, which is found within the Type II gene cluster on chromosome 12. nih.govnih.gov This clustered organization is a conserved feature in terrestrial vertebrates and is believed to facilitate the coordinated expression of this compound genes. mdpi.com
This compound filaments are obligate heterodimers, meaning they are formed by the pairing of one Type I and one Type II this compound chain. mdpi.comproteopedia.org This pairwise expression is a defining characteristic of this compound biology, with specific pairs being expressed in different epithelial tissues and at various stages of cellular differentiation. nih.govmdpi.com
Table 1: Classification and Gene Loci of Human Keratins
| Feature | Type I Keratins | Type II Keratins |
| Charge | Acidic | Basic/Neutral |
| Isoelectric Point (pI) | ~4.7–6.1 nih.gov | ~5.4–8.4 nih.gov |
| Molecular Weight | Smaller (40–64 kDa) nih.gov | Larger (52–70 kDa) nih.gov |
| Number of Genes | 28 mdpi.com | 26 mdpi.com |
| Gene Locus (Human) | Chromosome 17q21.2 nih.govresearchgate.net | Chromosome 12q13.13 nih.govresearchgate.net |
A particularly noteworthy feature is the cysteine content. Hard keratins, such as those found in hair and nails, are characterized by a high concentration of cysteine residues, especially in their head and tail domains. nih.govThis compound.com These cysteine residues form disulfide bonds, which are covalent cross-links that impart significant strength, rigidity, and insolubility to the this compound structure. This compound.comgonzaga.edu In contrast, epidermal keratins contain very few cysteine residues, and simple-type epithelial keratins have almost none. nih.govresearchgate.net
Other amino acids also play crucial roles. Glycine (B1666218) contributes to structural flexibility, while charged residues like aspartic acid, glutamic acid, arginine, and lysine (B10760008) are important for solubility and protein-protein interactions. nih.gov The head and tail domains of keratins show the most significant variation in amino acid content, while the central rod domain has a more conserved composition. nih.gov
Table 2: Significance of Key Amino Acids in this compound
| Amino Acid | Significance | This compound Types with High Content |
| Cysteine | Forms disulfide cross-links, providing strength and rigidity. This compound.comgonzaga.edu | Hair keratins nih.govnih.gov |
| Glycine | Contributes to structural flexibility. nih.gov | Epidermal keratins nih.gov |
| Proline | Facilitates cysteine cross-linking. nih.gov | Hair keratins nih.gov |
| Charged Residues (e.g., Asp, Glu, Arg, Lys) | Affect solubility and protein-protein interactions. nih.gov | Simple-type epithelial keratins (tail domains) nih.gov |
Despite their diversity, all intermediate filament proteins, including keratins, share a conserved molecular structure. nih.gov However, the degree of sequence homology varies significantly among different this compound subtypes. nih.gov While about 30% of the amino acid types and sequences are conserved between acidic and basic keratins, there is considerable divergence, particularly in the non-helical head and tail domains. nih.gov
Phylogenetic analysis of human this compound sequences clearly separates them into the two major branches of Type I and Type II. nih.gov Within these branches, further subgroupings exist based on sequence relatedness. nih.gov Generally, keratins that are highly homologous are encoded by genes that are located near each other within their respective chromosomal clusters, suggesting that gene duplication has been a key mechanism in generating this compound diversity. nih.gov For instance, the amino acid sequence of K81 is highly similar to that of the hair keratins K83 and K86. nih.gov Similarly, K82 shares a high degree of similarity with K84 and K85. nih.gov
Even within the same this compound, different domains show varying levels of conservation. The central rod domain, which is crucial for filament assembly, is generally more conserved across different species than the head and tail domains. nih.gov This divergence in the terminal domains likely contributes to the tissue-specific functions of different keratins. nih.gov
Tertiary Folding and Intramolecular Interactions of this compound Monomers
The tertiary structure of a single this compound polypeptide monomer is largely defined by the folding of its central α-helical rod domain and the spatial disposition of its disordered head and tail domains. The primary driving forces behind this folding are intramolecular interactions that stabilize the monomer before its assembly into higher-order structures.
Hydrophobic Core Formation
A defining feature of the this compound monomer's tertiary structure is the formation of a stable α-helix within its central rod domain. The stability of this helix is significantly influenced by hydrophobic interactions. The primary sequence of the rod domain is characterized by a heptad repeat pattern, denoted as (a-b-c-d-e-f-g)n. wikipedia.org In this pattern, the residues at positions 'a' and 'd' are predominantly hydrophobic. portlandpress.comnih.gov
As the polypeptide chain folds into a right-handed α-helix, these hydrophobic residues become arranged along one face of the helix. This creates an amphipathic helix, with one side being hydrophobic and the other being hydrophilic. wikipedia.org This arrangement is crucial because it facilitates the subsequent formation of coiled-coil dimers by burying the hydrophobic faces away from the aqueous cellular environment, thus forming a stable hydrophobic core. wikipedia.orgnih.gov This "knobs-into-holes" packing, where a hydrophobic residue ("knob") from one helix fits into a space ("hole") created by surrounding residues on the partner helix, is a key stabilizing feature. portlandpress.com This hydrophobic seam is the principal force driving the association of two this compound monomers. nih.gov
Ionic Interactions and Salt Bridges
In addition to the dominant hydrophobic forces, ionic interactions, or salt bridges, also contribute to the tertiary structure and stability of this compound monomers, and more significantly, to the interaction between them. nih.govbiologists.com These interactions occur between oppositely charged amino acid side chains, such as the attraction between a positively charged lysine or arginine residue and a negatively charged aspartic acid or glutamic acid residue. proteopedia.orgreactome.org
Quaternary Assembly of this compound Intermediate Filaments
The formation of a functional 10-nm this compound intermediate filament is a hierarchical self-assembly process that begins with the specific association of individual this compound monomers into progressively larger structures. This assembly is a hallmark of all intermediate filaments and is characterized by a series of specific, non-covalent interactions.
Antiparallel and Staggered Tetramer Formation
The next step in the assembly hierarchy is the association of two coiled-coil heterodimers to form a tetramer. portlandpress.comembopress.org This association is antiparallel, meaning the two dimers align side-by-side but run in opposite directions. portlandpress.comnih.gov This antiparallel arrangement results in a non-polar tetramer, which is a key characteristic of intermediate filaments.
The dimers within the tetramer are also staggered, meaning they are not perfectly aligned end-to-end. Several alignment modes have been proposed based on cross-linking studies, including the A11, A22, and A12 modes. nih.gov
A11 alignment: The coil 1B domains of the two dimers are in-phase. This is thought to be a primary mode of interaction, driven by a "knob-pocket" mechanism involving specific hydrophobic residues at the termini of the 1B domain.
A22 alignment: The coil 2B domains of the dimers are aligned.
A12 alignment: The dimers are in an almost exact register without a specific coiled-coil region being in phase.
These tetramers, which are soluble subunits, then associate laterally and longitudinally. portlandpress.commdpi.com Multiple tetramers (typically eight) associate laterally to form a structure called a unit-length filament (ULF). nih.govreactome.org These ULFs, which are approximately 60 nm long, then anneal end-to-end to elongate into protofilaments, which in turn associate to form the final, mature 10-nm this compound intermediate filament. proteopedia.orgnih.gov
Lateral Packing and Longitudinal Elongation of Filaments
Once protofibrils are formed, the subsequent elongation and lateral packing are crucial for the formation of the mature, robust this compound filament. Longitudinal elongation occurs through the head-to-tail interaction of the tetrameric protofilaments. embopress.org The A22 and ACN alignment modes, which describe how an A11 tetramer packs onto itself, are thought to be involved in this elongation process, essentially establishing the length of the filament. embopress.org
Simultaneously, lateral packing establishes the width of the filament. The A12 alignment mode, a distinct arrangement where two anti-parallel heterodimers are in almost exact register, is believed to govern the side-to-side packing of tetramers. embopress.orgmdpi.com This lateral association is primarily mediated by interactions between the helix 1B and helix 2B domains of the this compound coiled-coils. embopress.org The N-terminal head domains of this compound proteins are thought to play a role in controlling the initial assembly and stabilization, while the C-terminal tail domains are believed to regulate the lateral packing and stabilization of the higher-order filament structure. mdpi.com
Post-Translational Modifications (PTMs) and Their Impact on this compound Structure and Dynamics
This compound proteins are subject to a wide array of post-translational modifications (PTMs), which are crucial for regulating their structure, solubility, assembly, and disassembly. whiterose.ac.ukbiomolther.org These modifications are dynamic and often reversible, allowing for precise control over the this compound filament network in response to various cellular signals and environmental cues. whiterose.ac.uk The major types of PTMs observed in keratins include phosphorylation, disulfide bond formation, ubiquitination, glycosylation, acetylation, methylation, and SUMOylation. whiterose.ac.ukbiomolther.orgmdpi.com These modifications can influence protein-protein interactions, protein activity, and the subcellular localization of keratins. whiterose.ac.uk
Phosphorylation and Dephosphorylation Regulating Filament Dynamics
Phosphorylation is a key PTM that regulates the dynamic nature of this compound filaments. biomolther.orgnih.gov It primarily occurs on serine, and to a lesser extent, on threonine and tyrosine residues located within the non-helical head and tail domains of this compound proteins. biomolther.orgatsjournals.org The phosphorylation state of keratins is controlled by the balanced activity of protein kinases and protein phosphatases. biomolther.orgnih.gov
Increased phosphorylation is generally associated with this compound filament disassembly and solubilization. atsjournals.orgmdpi.com For instance, the activation of signaling pathways involving kinases such as protein kinase C (PKC), p38 mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinase (ERK) leads to increased this compound phosphorylation and subsequent network reorganization. biomolther.orgmdpi.compnas.org This process is critical during events like mitosis, apoptosis, and cell stress, where the this compound cytoskeleton needs to be remodeled. biomolther.org For example, phosphorylation of K8 and K18 is known to be a key step in the reorganization of this compound filaments. biomolther.org Conversely, dephosphorylation, mediated by protein phosphatases, promotes filament assembly and stability. nih.gov The dynamic cycle of phosphorylation and dephosphorylation allows for the continuous turnover and plasticity of the this compound filament network, which is essential for various cellular functions, including cell migration and response to mechanical stress. whiterose.ac.ukmdpi.compnas.org
Disulfide Bond Formation, Rearrangement, and Thiol Chemistry
Disulfide bonds, covalent linkages formed between the thiol groups of cysteine residues, play a critical role in the structure and stability of this compound, particularly in "hard" keratins found in hair, nails, and claws. wikipedia.orgmdpi.com These bonds create cross-links between this compound polypeptide chains, contributing significantly to the mechanical strength, elasticity, and insolubility of these structures. mdpi.commdpi.com The formation of disulfide bonds is an oxidative process, and the resulting cystine bridges stabilize the secondary and tertiary structures of this compound proteins. mdpi.comwikipedia.org
The process of forming and breaking disulfide bonds is central to many cosmetic and industrial applications involving keratinous materials. For example, in hair perming, a reducing agent is used to break the existing disulfide bonds, allowing the hair to be reshaped. Subsequently, an oxidizing agent is applied to reform the disulfide bonds in the new configuration, setting the desired curl or wave. byu.edu
Thiol-disulfide exchange is a key reaction in the formation and rearrangement of disulfide bonds within proteins. wikipedia.org This reaction involves the attack of a thiolate anion on a disulfide bond, leading to the breaking of the original bond and the formation of a new one. wikipedia.org This dynamic process allows for the rearrangement of disulfide cross-links, which can affect the material properties of this compound. For instance, the use of dithiothreitol (B142953) (DTT) as a "disulfide chain extender" can restore the secondary structure of processed this compound by forming new, flexible cross-links. mdpi.com The redox state of the cellular environment plays a crucial role in controlling the reversible oxidation of cysteine to form disulfide bonds. mdpi.com
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is a post-translational modification that involves the covalent attachment of ubiquitin, a small regulatory protein, to a substrate protein, targeting it for degradation by the proteasome. atsjournals.orgnih.gov The turnover of this compound proteins is regulated by this ubiquitin-proteasome pathway. atsjournals.orgnih.gov This process is essential for maintaining cellular homeostasis and for the removal of damaged or misfolded proteins. nih.gov
The degradation of this compound filaments via the ubiquitin-proteasome system is often initiated by other PTMs, particularly phosphorylation. atsjournals.orgnih.gov Phosphorylation can act as a signal, or "tag," that marks this compound proteins for ubiquitination. atsjournals.orgnih.gov For example, in response to cellular stress, this compound filaments can undergo phosphorylation, which leads to their disassembly and subsequent ubiquitination. nih.govlonza.com The ubiquitinated this compound is then recognized and degraded by the proteasome. nih.govlonza.com
In some situations, if the ubiquitin-proteasome system is overloaded or inhibited, ubiquitinated this compound aggregates can form structures known as aggresomes. atsjournals.orgnih.gov The formation of these aggresomes has been observed in certain disease states and under conditions of cellular stress. atsjournals.org The process of this compound ubiquitination is complex, involving a cascade of enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a substrate-specific ubiquitin ligase (E3). nih.gov Cullin-RING E3 ligases have been implicated in the ubiquitination of K6a for proteasomal processing. rupress.org
Glycosylation, Acetylation, Methylation, and SUMOylation
Beyond phosphorylation and ubiquitination, keratins are also modified by several other PTMs that contribute to the regulation of their function.
Glycosylation: This involves the attachment of sugar moieties to the this compound polypeptide. O-linked β-N-acetylglucosamine (O-GlcNAc) is a common type of glycosylation found on keratins. whiterose.ac.uknih.gov this compound glycosylation can influence cell survival signaling pathways. For instance, the glycosylation of K18 is important for the phosphorylation and activation of the survival kinase Akt1. nih.gov
Acetylation: The addition of an acetyl group to lysine residues is another important PTM. Acetylation of keratins can regulate their solubility and filament organization. whiterose.ac.uk For example, acetylation of a conserved lysine residue in the rod domain of K8 has been shown to affect this compound solubility. researchgate.net Acetylation can also compete with ubiquitination for the same lysine residue, thereby potentially protecting keratins from degradation. whiterose.ac.uk
Methylation: This modification involves the addition of a methyl group, typically to lysine or arginine residues. Methylation of K8/K18 has been shown to regulate the stability of these this compound proteins. whiterose.ac.uk
SUMOylation: This process involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. Keratins can be modified by SUMO-2/3, particularly in response to stress conditions that induce filament reorganization. nih.gov SUMOylation has been shown to regulate this compound solubility and filament formation. whiterose.ac.ukresearchgate.net For instance, increased SUMOylation under oxidative or apoptotic stress can reduce this compound solubility. researchgate.net
These various PTMs can also interact with each other in a phenomenon known as "PTM crosstalk." For example, ubiquitination, acetylation, methylation, and SUMOylation often occur on lysine residues, suggesting a potential for competitive regulation at these sites. whiterose.ac.uk This intricate interplay of modifications allows for a highly nuanced and precise control over this compound filament dynamics and function.
PTM Cross-Talk and Its Regulatory Implications
The functional state of this compound intermediate filaments is not merely determined by the presence of a single type of post-translational modification (PTM), but rather by a complex and dynamic interplay between different PTMs. This phenomenon, known as PTM cross-talk, provides a sophisticated layer of regulation, allowing cells to fine-tune the structure and function of the this compound cytoskeleton in response to a multitude of cellular signals and stressors. researchgate.net This cross-talk can be antagonistic, synergistic, or hierarchical, and often involves multiple modification sites on the same or different this compound polypeptides within a filament. researchgate.net
A prominent example of PTM cross-talk in keratins is the interplay between phosphorylation and O-linked N-acetylglucosaminylation (O-GlcNAcylation). nih.gov These two modifications often occur on the same or adjacent serine and threonine residues, leading to a competitive or cooperative relationship. whiterose.ac.ukbiorxiv.org For instance, in this compound 18 (K18), O-GlcNAcylation at serine 30 has been shown to promote phosphorylation at the nearby serine 33, a modification that influences this compound solubility, filament organization, and cell migration. uq.edu.au Conversely, there is evidence for reciprocal interactions, where phosphorylation and O-GlcNAcylation can competitively inhibit each other at specific sites, thereby providing a switch-like mechanism for controlling this compound function. whiterose.ac.ukbiorxiv.org This dynamic balance is crucial for cellular processes, as highlighted by studies showing that altered K18 glycosylation can impact the phosphorylation and activation of cell survival kinases like Akt1, thus affecting tissue integrity and protection from injury. nih.govresearchgate.net
Another significant form of cross-talk occurs between modifications on lysine residues, such as acetylation, ubiquitination, and sumoylation. researchgate.netwhiterose.ac.uk Acetylation and ubiquitination can be mutually exclusive on the same lysine residue. whiterose.ac.uk Research indicates that increased acetylation of keratins can inhibit their ubiquitination, thereby preventing their proteasomal degradation and increasing their stability. whiterose.ac.uk This suggests a competitive mechanism where acetylation acts as a protective mark against ubiquitin-mediated turnover. whiterose.ac.uk
Furthermore, PTMs at distant sites can influence each other, indicating a more complex, allosteric regulation. For example, the acetylation of lysine 207 on this compound 8 (K8) has been found to modulate the phosphorylation of serine 74, a distal residue. whiterose.ac.ukrupress.org This suggests that a modification at one point in the protein can induce conformational changes that affect the accessibility or affinity of enzymes responsible for another modification at a distant location. rupress.org
Sumoylation also engages in significant cross-talk with phosphorylation. grantome.comnih.gov Stress-induced hyperphosphorylation of keratins is often associated with a marked increase in their sumoylation. researchgate.netnih.gov This suggests a cooperative relationship where phosphorylation may create docking sites or induce conformational changes that facilitate the sumoylation machinery. This interplay is critical in the cellular stress response, where sumoylation, together with other PTMs, regulates this compound properties and function during events like liver injury. grantome.com
The convergence of multiple PTMs on specific this compound residues underscores the complexity of this regulatory network. A single lysine residue, for instance, can be a target for acetylation, ubiquitination, sumoylation, or methylation, creating a highly competitive environment for modification. researchgate.netwhiterose.ac.uk The specific modification that occurs at any given time is likely dependent on the cellular context, the availability of specific enzymes, and the presence of other nearby PTMs. This intricate "PTM code" allows for a highly nuanced regulation of this compound filament dynamics, solubility, and interactions with other cellular components. researchgate.net
Table of Overlapping PTM Sites on this compound 8 and this compound 18
| This compound | Residue | Overlapping PTMs | Regulatory Implication | References |
| K8 | Ser13, Ser15 | Phosphorylation, O-GlcNAcylation | Regulation of filament assembly | whiterose.ac.uk |
| K8 | Ser74 | Phosphorylation | Affected by distant acetylation at Lys207 | whiterose.ac.ukrupress.org |
| K8 | Lys207 | Acetylation, Sumoylation | Influences phosphorylation at Ser74, filament organization | whiterose.ac.ukrupress.orgnih.gov |
| K18 | Ser30, Ser31 | Phosphorylation, O-GlcNAcylation | Regulation of solubility, stability, and filament organization | nih.govbiorxiv.orguq.edu.au |
| K18 | Ser49 | Phosphorylation, O-GlcNAcylation | Competitive modification affecting filament dynamics | whiterose.ac.ukbiorxiv.org |
| K18 | Ser52 | Phosphorylation, O-GlcNAcylation | Reciprocal regulation of this compound function | whiterose.ac.uk |
| K18 | Lys207 | Sumoylation | Stress-induced modification | nih.gov |
Table of PTM Cross-Talk Interactions in Keratins
| Interacting PTMs | This compound(s) Involved | Nature of Cross-Talk | Functional Consequence | References |
| Phosphorylation & O-GlcNAcylation | K8, K18 | Competitive/Cooperative | Regulation of filament solubility, organization, and stability; cytoprotection. | nih.govwhiterose.ac.ukbiorxiv.orguq.edu.au |
| Acetylation & Ubiquitination | K8, K18 | Antagonistic/Competitive | Acetylation blocks ubiquitination, leading to increased this compound stability. | whiterose.ac.ukwhiterose.ac.uk |
| Acetylation & Phosphorylation | K8 | Allosteric | Acetylation at Lys207 influences phosphorylation at distal Ser74. | whiterose.ac.ukrupress.org |
| Sumoylation & Phosphorylation | K8, K18, K19 | Cooperative | Hyperphosphorylation enhances sumoylation under stress conditions. | researchgate.netgrantome.comnih.gov |
Biosynthesis, Maturation, and Turnover of Keratin Polypeptides at the Molecular Level
Transcriptional and Translational Regulation of Keratin Gene Expression
The synthesis of this compound is a multi-layered process, subject to stringent control at both the transcriptional and translational levels to ensure tissue-specific and differentiation-appropriate expression.
Transcriptional Regulation: The expression of this compound genes is primarily regulated at the level of transcription. This control is not governed by a single master regulator but by a specific combination of widely expressed transcription factors that bind to regulatory elements, primarily located in the promoter regions of this compound genes. portlandpress.comrupress.org This combinatorial system allows for the fine-tuning of expression levels in response to various cellular and environmental cues.
Key transcription factors involved in the regulation of many this compound genes include Sp1, Activator Protein 1 (AP1), and Activator Protein 2 (AP2). portlandpress.comrupress.org For instance, functional AP2 binding sites have been identified upstream of several epidermal genes, suggesting a general role for AP2 in epidermal gene regulation. portlandpress.com In hair follicles, transcription factors such as Lymphoid Enhancer Factor 1 (LEF-1), Sp1, and AP2-like proteins are crucial for regulating the expression of hair this compound genes. biomolther.org
Master regulators like the p53-related protein p63 and Krüppel-like factors (KLFs), particularly KLF4, play a significant role in controlling this compound expression during epithelial differentiation. nih.gov p63 is essential for maintaining the proliferative potential of basal cells, which express keratins 5 and 14 (K5/K14), while KLF4 is involved in the switch to differentiation-specific keratins. nih.gov
Furthermore, nuclear receptors for hormones and vitamins, such as retinoic acid (RAR) and thyroid hormone (T3R), modulate the expression of a majority of this compound genes. portlandpress.comrupress.org These receptors can suppress the promoters of this compound genes, including KRT5, KRT6, KRT10, and KRT14, in a ligand-dependent manner. portlandpress.com The regulation of this compound gene expression by retinoids is complex and can also occur indirectly through interactions with signaling pathways like AP-1 and NF-κB. mdpi.com
Post-Transcriptional and Translational Regulation: Beyond transcription, this compound expression is also controlled at the post-transcriptional and translational levels. Retinoic acid, for example, can modulate this compound mRNA levels by affecting mRNA stability. While it influences KRT5 expression primarily through transcriptional changes, its induction of KRT19 mRNA is mainly due to enhanced mRNA stability, indicating a post-transcriptional regulatory mechanism. atsjournals.orgnih.gov Similarly, the regulation of KRT6 appears to involve a post-transcriptional mechanism, as its mRNA is present even when the protein is not being actively synthesized. researchgate.net Hormones like oestradiol have also been shown to regulate this compound gene expression through a combination of transcriptional, post-transcriptional, and translational controls in vaginal epithelial cells. nih.gov
Translational control is another critical layer of regulation. During keratinocyte differentiation, there is a general decrease in protein synthesis. However, the translation of specific mRNAs for differentiation-related proteins is preferentially maintained. core.ac.uk This is achieved through the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). The eIF2α kinase GCN2 is induced during keratinocyte differentiation, leading to the phosphorylation of eIF2α. core.ac.uk This event facilitates the selective translation of mRNAs, such as that for involucrin, which is crucial for the formation of a functional epidermal barrier. core.ac.uk The mTOR signaling pathway, which is inhibited during keratinocyte differentiation, may also contribute to this translational control. core.ac.uk
Table 1: Key Regulators of this compound Gene Expression
| Regulator Type | Specific Examples | Function |
|---|---|---|
| Transcription Factors | Sp1, AP1, AP2 | General regulation of many this compound genes. portlandpress.comrupress.org |
| p63 | Controls expression in basal cells of stratified epithelia. nih.gov | |
| KLF4 | Involved in this compound expression switching during differentiation. nih.gov | |
| LEF-1 | Regulates hair this compound gene expression in the hair follicle cortex. biomolther.org | |
| Nuclear Receptors | Retinoic Acid Receptor (RAR) | Suppresses promoters of K5, K6, K10, and K14 genes. portlandpress.com Modulates K19 mRNA stability. atsjournals.orgnih.gov |
| Thyroid Hormone Receptor (T3R) | Suppresses promoters of K5, K6, K10, and K14 genes. portlandpress.com | |
| Translational Regulators | eIF2α / GCN2 | Phosphorylation of eIF2α by GCN2 facilitates preferential translation of differentiation-specific mRNAs. core.ac.uk |
| Signaling Pathways | Retinoid Signaling | Complex regulation involving direct promoter binding and indirect effects via AP-1 and NF-κB pathways. mdpi.com |
| EGF Signaling | Modulates this compound filament network organization. mdpi.com |
Chaperone-Assisted Folding and Assembly Pathways of Nascent this compound Chains
The assembly of this compound intermediate filaments is a hierarchical process that begins with the formation of a heterodimer between a type I and a type II this compound polypeptide. While this process can occur spontaneously in vitro without the need for cofactors, in vivo it is a regulated process that can be assisted by molecular chaperones. portlandpress.commdpi.com Chaperones, particularly heat shock proteins (HSPs), play a crucial role in ensuring the proper folding of newly synthesized proteins, preventing their aggregation, and facilitating the assembly of protein complexes. nih.govcosmeticsbusiness.com
Several chaperones have been identified to interact with keratins. Heat shock protein 70 (Hsp70) and its co-chaperone Hsc70 are known to form stable complexes with keratins during the early stages of filament biogenesis. rupress.orgnih.gov The DnaJ family co-chaperone, Mrj (Dnajb6), a co-chaperone of Hsp70, binds to the C-terminal region of K18 and is involved in mediating this compound turnover. nih.govnih.gov The absence of Mrj leads to the accumulation of this compound aggregates, highlighting its role in preventing the formation of toxic inclusion bodies. nih.govbiologists.com
The interaction with chaperones helps to maintain a soluble, non-filamentous pool of this compound subunits, which is essential for the dynamic nature of the this compound cytoskeleton. rupress.org This soluble pool, likely consisting of tetramers or smaller oligomers, must be stabilized to prevent immediate reassembly after synthesis or disassembly from existing filaments. rupress.org This stabilization can be achieved through post-translational modifications or by association with chaperones and other proteins like 14-3-3 proteins. rupress.org
Table 2: Chaperones Involved in this compound Folding and Assembly
| Chaperone/Co-chaperone | Interacting Keratins | Function |
|---|---|---|
| Hsp70 (HSPA1) | General | Assists in the folding of newly synthesized keratins; forms stable complexes early in biogenesis. nih.govresearchgate.net |
| Hsc70 | General | Stabilizes the soluble, non-assembled state of keratins. rupress.org |
| Mrj (Dnajb6) | K18 | Co-chaperone of Hsp70; mediates this compound turnover and prevents aggregation. nih.govnih.gov |
| Hsp27 (HSPB1) | K8/K18 | Affects assembly dynamics and network organization; binds unfolded keratins under stress. biomolther.orgnih.gov |
Proteolytic Degradation Mechanisms of this compound (e.g., Lysosomal and Proteasomal)
The turnover of this compound filaments is a critical aspect of epithelial cell plasticity, allowing for network remodeling during processes like cell migration, differentiation, and wound healing. This turnover is achieved through a balance between filament assembly and disassembly, with the degradation of this compound polypeptides playing a key role. Two major cellular degradation systems are involved: the ubiquitin-proteasome pathway and the lysosomal pathway.
Proteasomal Degradation: The ubiquitin-proteasome pathway is a primary mechanism for the degradation of many cellular proteins, including keratins. atsjournals.org This process involves the tagging of substrate proteins with ubiquitin molecules, which targets them for degradation by the proteasome complex. researchgate.net Keratins, particularly K8 and K18, have been shown to be ubiquitinated. rupress.org The ubiquitination and subsequent proteasomal degradation of keratins can be modulated by phosphorylation. rupress.org For instance, hyperphosphorylation of keratins is often associated with their accumulation in cellular aggregates, such as Mallory bodies in liver diseases, suggesting a link between phosphorylation, ubiquitination, and proteasomal clearance. rupress.org
The degradation of keratins via the proteasome is particularly relevant under conditions of cellular stress or when mutant keratins are present. rwth-aachen.de The chaperone-associated E3 ubiquitin ligase CHIP (carboxyl terminus of Hsc70-interacting protein) can target mutant keratins for degradation by the proteasome. rwth-aachen.de Mechanical stress can also induce the ubiquitin-proteasome-mediated degradation of keratins. In response to shear stress, this compound filaments can reorganize into perinuclear aggregates (aggresomes) that contain ubiquitin. lonza.com This process requires specific E2 ubiquitin-conjugating enzymes, such as UbcH5b and UbcH5c, and is dependent on the phosphorylation of K8 at Serine 73. lonza.com Furthermore, the ubiquitin-proteasome system can process cytosolic K6a to generate antimicrobial peptides, demonstrating a role for this compound degradation in innate immunity. rupress.org
Lysosomal Degradation: The lysosomal pathway is another crucial route for the degradation of cellular components, including this compound. Lysosomes are organelles containing a variety of hydrolytic enzymes that break down macromolecules. During epidermal differentiation, keratinocytes undergo a massive reorganization, which includes the degradation of organelles and other cellular materials. nih.gov This process relies heavily on autophagy, where cellular components are enclosed in autophagic vesicles that then fuse with lysosomes for degradation. nih.gov
Dynamic Remodeling and Turnover Cycle of this compound Filaments
The this compound filament network, once considered a static scaffold, is now understood to be highly dynamic, undergoing a perpetual cycle of assembly, transport, and disassembly. rupress.orgnih.govrwth-aachen.de This dynamic nature is essential for epithelial cell plasticity, allowing cells to adapt to environmental cues, migrate, and differentiate. core.ac.ukresearchgate.net
The turnover cycle typically begins in the cell periphery, often near focal adhesions, with the nucleation of small this compound particles from a soluble pool of subunits. biomolther.orgcore.ac.uk These newly formed particles then elongate and are transported towards the cell center, a process that is dependent on the actin cytoskeleton. biomolther.orgcore.ac.uk The growing filaments eventually integrate into the existing peripheral this compound network. core.ac.uk The entire network exhibits a centripetal flow, moving towards the perinuclear region. mdpi.combiologists.com In the juxtanuclear area, filaments can either be disassembled, releasing soluble subunits that diffuse back to the periphery for a new round of assembly, or they can become part of a more stable, cage-like structure that encases the nucleus. rwth-aachen.debiologists.com
The regulation of this dynamic cycle is complex and involves post-translational modifications, particularly phosphorylation, as well as interactions with various signaling pathways and associated proteins.
Regulation by Phosphorylation and Signaling: Phosphorylation is a key regulator of this compound filament dynamics. biomolther.orgnih.gov Increased phosphorylation of keratins, often on serine residues, generally leads to increased solubility of this compound subunits and can promote filament disassembly and reorganization. nih.govnih.gov Several signaling pathways are known to influence this compound phosphorylation and, consequently, filament turnover. For example, epidermal growth factor (EGF) can induce a rapid increase in this compound phosphorylation and filament turnover. mdpi.compnas.org The SRC and ERK signaling pathways have also been identified as regulators of this process. mdpi.com Activation of these kinases can lead to the phosphorylation of specific this compound residues, such as K8-S73 and K18-S52, which in turn affects filament stability and dynamics. mdpi.comrupress.org
Interaction with Other Proteins: The dynamic remodeling of this compound filaments is also modulated by their interaction with other cellular components. The cross-linking protein plectin can link this compound filaments to the actin cytoskeleton, which is involved in the transport of this compound particles. rupress.org The 14-3-3 family of proteins can also regulate this compound dynamics by binding to phosphorylated keratins and targeting them to specific cellular locations, such as cell-cell contacts. molbiolcell.org This interaction is involved in the reorganization of the this compound network in response to mechanical forces. molbiolcell.org
Table 3: Key Factors in this compound Filament Dynamics
| Factor | Role in Dynamic Remodeling |
|---|---|
| Phosphorylation | A key switch regulating assembly/disassembly. Increased phosphorylation generally promotes disassembly and subunit solubility. nih.govnih.gov |
| EGF Signaling | Induces rapid this compound phosphorylation and increases filament turnover. mdpi.compnas.org |
| SRC/ERK Pathways | Regulate this compound filament turnover through phosphorylation of specific this compound residues. mdpi.com |
| Actin Cytoskeleton | Provides tracks for the transport of newly assembled this compound particles from the periphery to the cell center. biomolther.orgcore.ac.uk |
| Plectin | A cytolinker protein that can connect this compound filaments to the actin cytoskeleton. rupress.org |
| 14-3-3 Proteins | Bind to phosphorylated keratins and regulate their reorganization, particularly in response to mechanical stress at cell-cell junctions. molbiolcell.org |
Supramolecular Organization and Network Plasticity of Keratin
Intermediate Filament Network Formation and Spatial Organization
The formation of the keratin filament network is a highly regulated and dynamic process, often described as the "this compound cycle". rupress.orgnih.gov This cycle involves the continuous assembly and disassembly of this compound filaments, ensuring the network can be rapidly remodeled without compromising its structural integrity. rupress.org The process begins with the nucleation of soluble this compound oligomers into small particles, often near focal adhesions at the cell periphery. nih.govbiomolther.org These this compound precursor particles, which may be equivalent to the in vitro identified unit-length filaments (ULFs), then undergo elongation as they are transported towards the cell center. rupress.orgbiomolther.org This transport is primarily dependent on the actin cytoskeleton. nih.govnih.gov
As these elongated precursors move centripetally, they integrate into the existing peripheral this compound network. nih.govbiomolther.org The filaments continue to move towards the nucleus, undergoing bundling and forming thicker filament cables known as tonofilaments. nih.govresearchgate.net Concurrently, disassembly of the network releases soluble this compound subunits, which can diffuse through the cytoplasm and be reutilized for new filament formation at the cell periphery, thus completing the cycle. nih.govnih.gov This entire process allows for a constant turnover and reorganization of the this compound cytoskeleton, which is essential for dynamic cellular processes like cell migration. rupress.org
The spatial organization of the this compound network is not uniform throughout the cell but is arranged into distinct subcellular domains. molbiolcell.orgnih.gov For instance, in polarized epithelial cells, there can be separate apical, basal, and lateral this compound networks, each with a characteristic mesh pattern and bundle thickness. nih.gov The perinuclear network forms a protective cage around the nucleus. portlandpress.com This complex 3D arrangement is influenced by the specific this compound isotypes expressed, post-translational modifications, and interactions with cellular junctions like desmosomes and hemidesmosomes, which anchor the network to neighboring cells and the extracellular matrix, respectively. biomolther.orgmolbiolcell.org The head domains of certain type II keratins, for example, contain conserved lysine (B10760008) residues essential for covalently attaching the this compound filament network to the cornified cell envelope via transglutaminase-mediated crosslinking, which is crucial for the structural integrity of tissues like the epidermis. pnas.orgpnas.org
The architecture of the network is also characterized by filament bundling and branching. researchgate.netnih.gov While bundling increases the mechanical strength of the network, branching contributes to the formation of an interconnected mesh. researchgate.net Electron microscopy has revealed that individual this compound filaments can bifurcate, a feature distinct from the branching of actin filaments. researchgate.net The plasticity of the this compound network is remarkable, allowing it to adapt its structure and properties in response to various stimuli. nih.gov
Table 1: Key Stages of the this compound Filament Cycle
| Stage | Description | Location | Associated Processes |
|---|---|---|---|
| Nucleation | Assembly of soluble this compound oligomers into precursor particles. nih.govbiomolther.org | Cell periphery, near focal adhesions. rupress.orgnih.gov | Initiation of new filament formation. |
| Elongation & Transport | Growth of precursor particles and their movement towards the cell center. nih.govbiomolther.org This transport is primarily actin-dependent. nih.govnih.gov | From the cell periphery towards the nucleus. nih.gov | Actin treadmilling. nih.gov |
| Integration | Fusion of elongated precursors into the existing peripheral this compound network. nih.govbiomolther.org | Peripheral cytoplasm. nih.gov | Network expansion. |
| Bundling | Association of individual filaments into thicker cables (tonofilaments) as they move centripetally. nih.govresearchgate.net | Cytoplasm, moving towards the nucleus. nih.gov | Increased mechanical stability. |
| Disassembly | Breakdown of this compound filaments into soluble oligomers. rupress.orgnih.gov | Throughout the cytoplasm, but allows for reutilization at the periphery. nih.gov | Subunit recycling for new filament assembly. nih.gov |
Interactions with Other Cytoskeletal Elements (e.g., Actin, Microtubules)
The this compound cytoskeleton does not function in isolation but engages in extensive crosstalk with the other major cytoskeletal systems: actin microfilaments and microtubules. These interactions are critical for the proper organization, dynamics, and function of the this compound network.
Interaction with Actin: The link between this compound and the actin cytoskeleton is particularly important for the initial stages of this compound network formation and for cell migration. nih.govportlandpress.com The transport of newly formed this compound precursor particles from the cell periphery towards the center is largely dependent on the actin network. nih.govnih.gov This movement may be coupled to the retrograde flow of actin filaments. nih.gov Plakins, a family of large cytolinker proteins, play a significant role in connecting this compound filaments to actin. portlandpress.com Plectin, for instance, can directly link this compound IFs to the actin cytoskeleton. nih.gov Disruption of the actin network can, in turn, affect the organization and dynamics of the this compound cytoskeleton. portlandpress.com In migrating cells, the actin and this compound networks often show a segregated but coordinated distribution, with the contractile forces generated by the actomyosin (B1167339) system being buffered by the flexible and extensible this compound network. portlandpress.com
Interaction with Microtubules: While the transport of this compound precursors is primarily actin-dependent, microtubules also play a role in this compound filament dynamics. nih.govbiomolther.org this compound particles have been observed to move along microtubules, suggesting a role for microtubule-based motor proteins like kinesins and dyneins in their transport. nih.govbiomolther.orgresearchgate.net Depolymerization of microtubules with drugs like nocodazole (B1683961) leads to the retraction of the this compound network towards the perinuclear region, indicating that microtubules are necessary for the maintenance of the extended this compound network. researchgate.net The connection between this compound and microtubules can be mediated by linker proteins such as plectin and nesprins, which can connect the this compound network to the nuclear envelope and microtubules. biomolther.org
The interplay between these three cytoskeletal systems allows for a coordinated cellular response to mechanical stress and facilitates complex processes like cell polarization and directed migration.
Table 2: this compound Interactions with Other Cytoskeletal Elements
| Interacting Element | Mediating Proteins | Nature of Interaction | Functional Significance |
|---|---|---|---|
| Actin Microfilaments | Plectin, other plakins. portlandpress.comnih.gov | Physical linkage and transport dependency. This compound precursor transport is actin-dependent. nih.govnih.gov | This compound network formation, cell migration, mechanical buffering. nih.govportlandpress.com |
| Microtubules | Plectin, nesprins, kinesins, dyneins. biomolther.orgresearchgate.net | Transport of this compound particles and maintenance of network extension. nih.govbiomolther.orgresearchgate.net | Spatial organization of the this compound network, intracellular transport. researchgate.net |
Modulation of this compound Network Architecture by Molecular Signaling Pathways
The dynamic remodeling of the this compound network is tightly regulated by a complex web of intracellular signaling pathways. These pathways often converge on the phosphorylation of this compound proteins, which can alter their assembly/disassembly kinetics, solubility, and interactions with associated proteins.
A key regulator of this compound dynamics is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. mdpi.com Activation of EGFR and its downstream effectors, such as the SRC and ERK kinases, has been shown to increase the turnover of this compound filaments. mdpi.com This suggests that growth factor signaling can directly influence the plasticity of the this compound cytoskeleton, which is important for processes like wound healing and tumor metastasis where increased cell deformability and migration are required. mdpi.com Conversely, inhibiting SRC and ERK kinases can reduce this compound filament turnover. mdpi.com The PI3K/AKT pathway, another downstream effector of EGFR, appears to have a lesser effect on this compound turnover. mdpi.com
The p38 mitogen-activated protein kinase (MAPK) pathway is also involved in shaping the this compound cytoskeleton. biomolther.org Stress-induced activation of p38 kinase can lead to this compound phosphorylation and subsequent reorganization of the network. biomolther.org
In addition to kinases, protein phosphatases like Protein Phosphatase 2A (PP2A) play a crucial role by dephosphorylating keratins, thereby maintaining the structural integrity of the filament network. biomolther.org
Another important modulator is the 14-3-3 family of proteins. These proteins bind to phosphorylated keratins, such as this compound 18 phosphorylated at Ser-33, and are thought to act as cofactors in the solubilization of this compound filaments. biomolther.org In response to mechanical forces at cell-cell contacts, 14-3-3 proteins can regulate the reorganization of the this compound network, promoting the recruitment of this compound filaments to these sites of tension. molbiolcell.org Inhibition of 14-3-3 proteins decreases the dynamic exchange of this compound subunits into filaments. molbiolcell.org
These signaling pathways provide a mechanism for the cell to rapidly adjust the architecture and properties of its this compound network in response to a wide array of extracellular signals and mechanical cues.
Table 3: Signaling Pathways Modulating the this compound Network
| Signaling Pathway | Key Molecules | Effect on this compound Network |
|---|---|---|
| EGFR/SRC/ERK Pathway | EGFR, SRC, ERK. mdpi.com | Increases this compound filament turnover and network plasticity. mdpi.com |
| p38 MAPK Pathway | p38 kinase. biomolther.org | Induces phosphorylation and reorganization of the this compound network in response to stress. biomolther.org |
| 14-3-3 Protein Signaling | 14-3-3 proteins. biomolther.orgmolbiolcell.org | Binds to phosphorylated keratins, regulates subunit exchange, and recruits filaments to cell-cell contacts under mechanical load. molbiolcell.org |
| Protein Phosphatase Activity | Protein Phosphatase 2A (PP2A). biomolther.org | Dephosphorylates keratins, maintaining network integrity. biomolther.org |
Biomechanical Responses of this compound Networks at the Molecular Scale
This compound filaments and their networks are primary contributors to the mechanical resilience of epithelial cells. portlandpress.comgoettingen-research-online.de They provide flexibility, elasticity, and the ability to withstand large deformations without rupturing, properties that are complementary to the rigidity provided by actin filaments and microtubules. portlandpress.comgoettingen-research-online.de
At the single filament level, this compound IFs are remarkably extensible. When stretched, they can undergo a reversible transition from an α-helical to a β-sheet conformation, allowing for significant elongation before breaking. researchgate.net This intrinsic elasticity is a key feature of their mechanical behavior. nih.gov
The mechanical properties of this compound-rich tissues like skin and hair are a direct consequence of the hierarchical organization of this compound, from the molecular level up to the macroscopic scale. pnas.orgacs.org Changes in the architecture of this compound macrofibrils, including their alignment and compaction, lead to significant increases in tissue stiffness. pnas.org
Table 4: Biomechanical Properties of this compound
| Property | Description | Influencing Factors |
|---|---|---|
| Elasticity/Extensibility | Ability of single filaments to stretch significantly without breaking, involving a reversible α-helix to β-sheet transition. researchgate.net | Intrinsic molecular structure of this compound proteins. researchgate.net |
| Strain Stiffening | The network becomes stiffer under increasing mechanical strain, providing robust protection against large deformations. goettingen-research-online.de | Network architecture, filament density, cross-linking. goettingen-research-online.de |
| Mechanical Resilience | The ability of the network to absorb and dissipate mechanical stress, protecting the cell from physical damage. portlandpress.comgoettingen-research-online.de | Filament bundling, anchoring to cell junctions. biomolther.orgresearchgate.net |
| Adaptive Remodeling | The network architecture changes in response to the mechanical properties of the environment (e.g., substrate stiffness). nih.gov | Mechanotransduction pathways, crosstalk with the actin cytoskeleton. nih.gov |
Molecular Interactions and Ligand Binding Studies
Keratin-Protein Interactions and Binding Partner Identification
This compound filaments engage in a multitude of interactions with other proteins, collectively known as this compound-associated proteins (KAPs) or this compound-binding proteins. These interactions are vital for the organization, stabilization, and function of the this compound cytoskeleton. Identification of these binding partners has been largely accomplished through techniques like the yeast two-hybrid system, co-immunoprecipitation, and genetic interaction screening. nih.govuni-bonn.debiologists.com
One significant this compound-binding protein is trichoplein, which interacts with keratins 8 and 18 (K8/K18) in simple epithelia. nih.govbiologists.com Studies using two-hybrid methods have shown that trichoplein also interacts significantly with K16 and K18, and to a lesser extent with K5, K6a, and K14. nih.govbiologists.com In polarized epithelial cells, trichoplein co-localizes with the apical K8/K18 network and is also concentrated at desmosomes, suggesting a role in organizing this specific filament system and linking it to cell-cell junctions. nih.govresearchgate.net In-vitro co-sedimentation assays confirm a direct binding to K8/K18, but not to other cytoskeletal proteins like vimentin (B1176767) or actin filaments. nih.govbiologists.com
Another class of interacting proteins includes the this compound-associated proteins (KAPs) themselves, which are categorized based on their amino acid composition. For instance, high glycine-tyrosine (HGT) KAPs, such as KAP8.1, are believed to contribute to the physical properties of hair. ntu.edu.sg Isothermal titration calorimetry (ITC) and Western blot analyses have demonstrated that KAP8.1 binds to the head domain of the trichocyte this compound K85. trichopartner.pl This bidirectional binding is thought to contribute to the mechanical strength of the hair fiber by bundling intermediate filaments. trichopartner.pl
Genetic screening has identified a host of other potential binding partners, revealing the diverse cellular processes keratins are involved in, including cell proliferation, growth, and organelle transport. uni-bonn.de These partners include small GTPase family members (e.g., Rab34), membrane-binding proteins (e.g., LYPD3), and transcription factors (e.g., AP2β). uni-bonn.de A direct interaction between K14 and Rab34 has been confirmed, pointing to a role in melanosome transport in keratinocytes. uni-bonn.de
The stability of interactions between this compound pairs themselves has also been studied. Using the yeast two-hybrid system, it was confirmed that the K6/K17 pair forms more stable heterodimers than the K8/K18 pair, a difference that persists even when the non-helical head domains are deleted. mpg.dethebiogrid.org This suggests that the primary determinants of heterodimer stability reside within the rod domains of the this compound polypeptides. mpg.de
| Binding Partner | Interacting this compound(s) | Method of Identification | Proposed Function/Role of Interaction | Reference |
|---|---|---|---|---|
| Trichoplein | K8, K18 (significant); K5, K6a, K14, K16 (to some extent) | Yeast two-hybrid, Co-immunoprecipitation, Co-sedimentation | Organization of apical this compound network, linkage to desmosomes | nih.govbiologists.comresearchgate.net |
| Desmoplakin | K8/18 (co-localization with trichoplein) | Immunostaining | Anchoring this compound filaments to desmosomes | nih.govresearchgate.net |
| KAP8.1 (HGT KAP) | K85 (trichocyte this compound) | Isothermal Titration Calorimetry (ITC), Western Blot | Bundling of intermediate filaments, contributing to mechanical strength | trichopartner.pl |
| Rab34 | K14 | Genetic Screening (Sos recruitment), BiFC | Potential role in melanosome import/regulation | uni-bonn.de |
| AP-2β | K14 | Genetic Screening, BiFC | Interaction with a transcription factor | uni-bonn.de |
| KAP85 (glycoprotein) | K8, K18 | Co-immunoprecipitation | Potential membrane attachment site for this compound filaments | nih.gov |
This compound-Lipid Interactions and Membrane Association
This compound filaments are known to associate closely with cellular membranes, an interaction critical for establishing cellular architecture and barrier function. This association can be mediated by direct interactions with lipids or through linker proteins that connect the this compound cytoskeleton to membrane-bound complexes like desmosomes and hemidesmosomes. wikipedia.org
Research has shown that an 85 kDa glycoprotein (B1211001), termed KAP85, associates with the cytoskeletal pool of K8 and K18 in simple epithelial cells. nih.gov Subcellular fractionation revealed that KAP85 co-localizes with a plasma-membrane-enriched fraction, suggesting it may serve as a membrane-associated attachment site for K8/K18 filaments. nih.gov Furthermore, recent high-resolution volume electron microscopy has uncovered a previously unknown direct association between this compound filaments, the endoplasmic reticulum (ER), and desmosomes, indicating that keratins serve as attachment sites for the ER at the cell cortex. researchgate.net
Direct interactions between keratins and lipids also play a significant role in the structure and properties of tissues like hair and the tear film. A study on ethnic hair types revealed that a higher concentration of internal lipids, as found in African hair, can influence the this compound structure. nih.govcore.ac.uk Molecular dynamics simulations showed that lipids can intercalate between this compound dimers, disorganizing the ordered structure. nih.govcore.ac.uk The removal of these lipids allowed the this compound to return to its typical packing arrangement, confirming the direct impact of lipid interaction on the this compound matrix. nih.govcore.ac.uk
In the context of the ocular surface, both surfactant proteins and this compound interact with the tear film lipid layer (TFLL). arvojournals.org In vitro studies using a Langmuir trough demonstrated that this compound is highly surface active and can penetrate a meibomian lipid film, causing a dramatic increase in hysteresis and stiffening the film. arvojournals.orgarvojournals.org This suggests that abnormal concentrations of this compound, such as in meibomian gland dysfunction, could disrupt the normal structure and function of the tear film. arvojournals.org
A "membrane templating model" has been proposed, which postulates that this compound intermediate filament formation and dynamics are guided by an association with a highly dynamic membrane structure within the cell, rather than solely by spontaneous self-assembly. researchgate.net This model accounts for the close lipid association of this compound and the characteristic features of this compound network formation. researchgate.net
| Interacting Lipid/Membrane System | This compound Type | Nature of Interaction | Observed Effect | Reference |
|---|---|---|---|---|
| Internal Hair Lipids | Hair Keratins | Intercalation between this compound dimers | Disorganization of the ordered this compound structure; influences hair texture | nih.govcore.ac.uk |
| Meibomian Lipids (Tear Film Lipid Layer) | General this compound | Penetration of the lipid film, surface activity | Stiffens the lipid film, increases hysteresis; potential disruption of tear film structure at high concentrations | arvojournals.orgarvojournals.org |
| Plasma Membrane (via KAP85) | K8, K18 | Indirect association via a glycoprotein linker | Anchors this compound filaments to a membrane-enriched fraction | nih.gov |
| Endoplasmic Reticulum (ER) Membrane | Not specified | Direct association at the cell cortex | This compound filaments serve as attachment sites for the ER; aggregation perturbs ER morphology | researchgate.net |
This compound-Nucleic Acid Interactions
While primarily known as cytoskeletal proteins, certain keratins have been found to interact with nucleic acids, indicating roles beyond structural support, including the regulation of gene expression and DNA damage response.
Studies using affinity modification with reactive oligonucleotide derivatives have identified proteins on the surface of A431 epithelial cells that are capable of binding to nucleic acids. nih.gov One of these proteins, with a molecular weight of approximately 68 kDa, was identified through sequencing as this compound K1. nih.gov This protein was shown to be exposed on the cell surface, as treatment with trypsin resulted in its cleavage. nih.gov
More recently, a nuclear pool of this compound 17 (K17) has been implicated in cellular responses to genotoxic stress. pnas.org K17 is induced following DNA damage from agents like DMBA or hydrogen peroxide. pnas.org Within the nucleus, K17 has been shown to interact with proteins involved in chromatin organization and gene expression, such as the autoimmune regulator (Aire) and heterogeneous nuclear ribonucleoprotein K (hnRNPK). pnas.org This nuclear interaction of K17 appears to regulate the immediate response to DNA damage and promotes cell survival, with a significant impact on tumor initiation. pnas.org
Furthermore, specific DNA sequences within the promoter regions of epidermal this compound genes, known as this compound response elements (KREs), have been identified. core.ac.uk These KREs act as negative response elements, mediating transcriptional repression by interacting with nuclear receptors for hormones like retinoic acid and glucocorticoids. core.ac.uk The structure of the KRE DNA itself is crucial, as it directs how the receptors bind (e.g., as homodimers or monomers) and is necessary for the repression signal. core.ac.uk This highlights a sophisticated level of regulation where the DNA sequence, this compound gene, and nuclear receptors are all key players in modulating transcription. core.ac.uk
| Interacting this compound | Nucleic Acid/Related Element | Cellular Location | Key Findings | Reference |
|---|---|---|---|---|
| This compound 1 (K1) | Oligonucleotides (general nucleic acid binding) | Cell Surface | Identified as a surface-exposed nucleic acid-binding protein in A431 cells. | nih.gov |
| This compound 17 (K17) | DNA (in context of damage response) | Nucleus | Induced by DNA damage; nuclear pool regulates DNA damage response and promotes cell survival. | pnas.org |
| Epidermal Keratins (gene promoters) | This compound Response Elements (KREs) in DNA | Nucleus | KREs in this compound gene promoters bind nuclear receptors to mediate transcriptional repression. | core.ac.uk |
Genetic Basis and Evolutionary Trajectories of Keratin Gene Families
Organization of Keratin Gene Loci and Clusters
The genes encoding this compound proteins are not randomly distributed throughout the genome but are instead organized into distinct clusters that reflect their evolutionary relationships and functional classifications. In mammals, including humans, this compound genes are segregated into two primary loci corresponding to the two main types of this compound proteins: type I (acidic) and type II (basic to neutral).
In the human genome, the majority of the functional type I this compound genes are located in a cluster on the long arm of chromosome 17 (17q21.2). cam.ac.uk This cluster contains 27 functional genes and four pseudogenes. cam.ac.uk Conversely, all 26 functional type II this compound genes are found in a separate cluster on the long arm of chromosome 12 (12q13.13). cam.ac.uknih.gov An exception to this strict segregation is the gene for the type I this compound K18 (KRT18), which is located at the telomeric end of the type II gene cluster on chromosome 12. nih.govnih.gov This clustered organization is highly conserved across mammals. For instance, in mice, the orthologous type I and type II this compound gene clusters are found on chromosomes 11 and 15, respectively. cam.ac.uknih.gov
A notable feature of the type I this compound gene cluster is its interruption by a domain containing genes for this compound-associated proteins (KAPs), which are crucial for the structure of hair and nails. nih.gov The genes within each cluster are often arranged in an order that reflects their evolutionary origin, with highly homologous keratins frequently located adjacent to one another, pointing to a history of tandem gene duplications. nih.gov For example, genes encoding keratins that are co-expressed in specific epithelial tissues or at particular stages of differentiation are often grouped together within the clusters. cam.ac.uk
This clustered organization is a hallmark of terrestrial vertebrates but is notably absent in fish. cam.ac.uknih.govresearchgate.net In species like the zebrafish, the 18 type I and 3 functional type II this compound genes are scattered across several chromosomes, suggesting that the formation of large, consolidated this compound gene clusters was a significant evolutionary event associated with the adaptation of vertebrates to land. cam.ac.uknih.gov
| Feature | Human Type I this compound Cluster | Human Type II this compound Cluster |
| Chromosomal Location | 17q21.2 | 12q13.13 |
| Number of Functional Genes | 27 (excluding KRT18) | 26 |
| Associated Genes | This compound-Associated Proteins (KAPs) | KRT18 (Type I) |
| Organizational Hallmark | Interrupted by KAP gene domain | Contains one Type I gene |
Comparative Genomics and Phylogenetics of this compound across Vertebrate Lineages
Comparative genomic analyses across a broad spectrum of vertebrates have provided profound insights into the evolutionary history of the this compound gene family. The fundamental division into type I and type II keratins is ancient and conserved across all vertebrates, indicating its critical importance for the assembly of functional intermediate filaments. nih.gov Phylogenetic studies show that all tetrapod keratins likely arose from just two ancestral genes, one type I and one type II, that were present in the common ancestor of vertebrates. oup.comresearchgate.net
A major divergence in this compound gene organization is observed between fish and tetrapods. While ancient fish lineages like elephant sharks and coelacanths share the two-cluster organization, teleost fish such as zebrafish and pufferfish exhibit a more scattered genomic arrangement. nih.govoup.comnih.gov This is thought to be a consequence of a whole-genome duplication event in the teleost lineage, which led to the loss of the clustered structure. researchgate.net In contrast, the transition to a terrestrial environment in the stem lineage of tetrapods was accompanied by a significant expansion and diversification of this compound genes within these two clusters. cam.ac.uknih.govoup.com
The number of this compound genes varies considerably among different vertebrate groups, reflecting lineage-specific adaptations. For example, the human genome contains 54 functional this compound genes, while the anole lizard has 41, and birds possess around 27-28. oup.com Lungfishes, the closest living fish relatives of tetrapods, show a remarkable and independent duplication and diversification of this compound genes within the two major clusters, highlighting a possible case of parallel evolution related to adaptation to environments that require protection from desiccation. jst.go.jp
Phylogenetic trees constructed from this compound protein sequences show that genes group according to their type (I or II) and further subdivide into clades associated with specific functions, such as "hair keratins" and "epithelial keratins". pnas.org The evolutionary relationships often mirror the genes' physical locations within the clusters, reinforcing the model of local gene duplication as a primary driver of diversity. nih.gov
| Vertebrate Group | This compound Gene Organization | Notable Features |
| Mammals (e.g., Human) | Two large, distinct clusters (Type I and Type II) | Highly conserved organization; ~54 functional genes. cam.ac.ukgenenames.org |
| Sauropsids (Reptiles & Birds) | Two-cluster organization | Fewer "hair this compound" orthologs compared to mammals. pnas.orgresearchgate.net |
| Amphibians | Two-cluster organization | Expansion of subclusters for adult epidermis. nih.govresearchgate.net |
| Lungfishes | Two-cluster organization | Independent and extensive gene duplication events. jst.go.jp |
| Teleost Fishes (e.g., Zebrafish) | Scattered across multiple chromosomes | Loss of clustered organization, likely due to whole-genome duplication. nih.govresearchgate.net |
Evolutionary Divergence and Conservation of this compound Sequences and Functions
Despite the vast diversification of the this compound family, certain structural and functional aspects have been highly conserved throughout vertebrate evolution. The most conserved feature is the central α-helical "rod" domain of the this compound protein. nih.govproteopedia.org This domain, approximately 310 amino acids in length, is critical for the coiled-coil dimerization of one type I and one type II this compound, which is the fundamental building block of the 10-nm intermediate filament. pnas.orgproteopedia.org The sequence conservation within this domain underscores its essential mechanical role.
In contrast, the N-terminal "head" and C-terminal "tail" domains, which flank the central rod, are highly variable in both length and amino acid sequence. nih.govproteopedia.org This divergence is the primary source of functional specificity among different keratins. These non-helical domains project from the surface of the filament, allowing them to interact with other cellular components and mediate functions such as filament bundling and anchoring to other cellular structures. nih.gov For example, the head and tail domains of epidermal keratins differ significantly in amino acid composition from those of hair keratins, reflecting their distinct roles in skin versus hair shafts. nih.gov
A key example of functional divergence is the evolution of "hard" or "hair" keratins, which are characterized by a high content of cysteine residues. pnas.orgoipub.com Phylogenetic analysis suggests that these cysteine-rich keratins first appeared in the common ancestor of amniotes (mammals, reptiles, and birds), where they likely played a role in the formation of hard integumentary structures like claws. pnas.org In the lineage leading to mammals, these pre-existing genes were co-opted and further expanded to form hair, a defining mammalian feature. pnas.org Reptiles and birds also possess orthologs of these hard this compound genes, which are expressed in their claws, scales, and beaks. pnas.orgoipub.com This demonstrates how existing genetic material can be repurposed for novel evolutionary innovations. The coordinate evolution of the two this compound subfamilies is another crucial conserved aspect, ensuring that compatible pairs of type I and type II keratins are available for filament assembly in any given epithelial cell. nih.govnih.gov
Gene Duplication Events and Their Role in this compound Diversity
The primary engine driving the expansion and functional diversification of the this compound gene family is gene duplication. nih.govnih.govfrontiersin.org The clustered arrangement of this compound genes on their respective chromosomes is a direct testament to a history of repeated tandem duplication events, where a gene is copied and inserted adjacent to the original. proteopedia.org Over evolutionary time, these duplicated genes (paralogs) accumulate mutations, leading to three potential outcomes: nonfunctionalization (becoming a pseudogene), subfunctionalization (where each copy retains a part of the original function), or neofunctionalization (where one copy acquires a completely new function). youtube.com
The evolution of the this compound family showcases all these outcomes. The presence of pseudogenes within the this compound clusters is evidence of nonfunctionalization. cam.ac.uk Subfunctionalization is evident in the tissue-specific expression patterns of closely related keratins. For instance, the genes for K5 and K14, which are co-expressed in the basal layer of the epidermis, are the products of an ancient duplication event. Subsequent duplications gave rise to keratins like K6 and K16, which are expressed under conditions of hyperproliferation or wound healing. nih.gov
The emergence of hair keratins is a clear example of neofunctionalization, where duplicated epithelial this compound genes acquired mutations that increased their cysteine content, allowing for the extensive disulfide cross-linking that gives hair its strength and resilience. pnas.org Evolutionary analyses reveal "blooms" or rapid expansions of this compound genes that coincide with major evolutionary transitions. cam.ac.uknih.gov The most significant of these occurred during the adaptation of vertebrates to terrestrial life, which demanded a more robust and protective integument, leading to the rapid duplication and diversification of keratins that form the epidermis and its appendages. cam.ac.uknih.govresearchgate.net The extraordinary parallelism in the duplication patterns observed between the type I and type II gene families suggests a coordinated evolutionary mechanism, possibly driven by the functional requirement to maintain a balanced supply of compatible this compound partners for filament assembly. nih.gov
Advanced Analytical and Spectroscopic Techniques for Keratin Characterization
High-Resolution Structural Determination Methods
High-resolution structural determination methods are indispensable for elucidating the three-dimensional arrangement of keratin proteins and their assemblies. These techniques offer a detailed view of the molecular architecture, from the level of individual amino acid residues to the supramolecular organization of this compound filaments.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for visualizing the native, hydrated structure of biological macromolecules, including this compound intermediate filaments (KIFs). By flash-freezing samples in a thin layer of vitreous ice, cryo-EM preserves the native architecture of this compound filaments, avoiding the artifacts associated with traditional electron microscopy techniques that require dehydration and staining.
Recent cryo-EM and cryo-electron tomography (cryo-ET) studies of this compound 5/keratin 14 (K5/K14) filaments within ghost mouse keratinocytes have revealed significant structural heterogeneity. These studies have shown that this compound filaments are not uniform, rigid rods but rather exhibit a remarkable degree of flexibility and variability in their structure. Key findings from cryo-EM analyses include the observation that KIFs are cylindrical tubes with an internal electron-dense core. The filaments can be straight over several hundred nanometers, but also display a wavy appearance and can be highly bent. pnas.orgnih.gov The ability of K5/K14 filaments to undergo a 90° turn within a contour length of approximately 118.4 ± 39.2 nm highlights their flexibility. pnas.orgnih.gov
Cryo-ET has further provided three-dimensional insights into the organization of the this compound network within cells, showing filaments tilted out of the xy-plane and forming a complex, wavy network in three dimensions. nih.gov The cross-sectional views obtained from cryo-tomograms have revealed an internal core surrounded by protofilaments, contributing to our understanding of the fundamental architecture of this compound filaments. pnas.org
| Structural Feature | Observation | Significance |
|---|---|---|
| Filament Morphology | Cylindrical tubes with an internal electron-dense core. pnas.org | Provides a foundational model of this compound filament architecture. |
| Heterogeneity | Filaments can be straight, wavy, or highly bent. pnas.orgnih.gov | Demonstrates the dynamic and flexible nature of the this compound cytoskeleton. |
| Flexibility | Able to undergo a 90° turn within 118.4 ± 39.2 nm. pnas.orgnih.gov | Highlights the mechanical properties of this compound filaments, allowing them to withstand stress. |
| 3D Organization | Forms a wavy network in three dimensions, with filaments tilted out of the xy-plane. nih.gov | Reveals the complex spatial arrangement of the this compound network within the cell. |
X-ray diffraction and small-angle X-ray scattering (SAXS) are powerful techniques for probing the structure of materials at different length scales. wikipedia.org In the context of this compound, these methods have been instrumental in revealing the hierarchical organization of intermediate filaments. nih.gov
X-ray diffraction provides information about the ordered, crystalline-like regions within this compound fibers. The characteristic diffraction pattern of α-keratin exhibits reflections corresponding to the α-helical structure, including a meridional arc at approximately 5.15 Å, which arises from the regular repeat of the coiled-coil structure. nih.gov Analysis of the X-ray diffraction patterns of wool and other this compound fibers has identified two primary diffraction peaks at 2θ angles around 9° and 20°, corresponding to the α-helix and β-sheet structures, respectively. researchgate.net The degree of crystallinity in sheep wool fiber has been determined to be around 58.82%. researchgate.net
SAXS, on the other hand, provides information about the larger-scale structure of macromolecules in solution, including their size, shape, and assembly state. wikipedia.orgwikipedia.org SAXS has been used to study the assembly of intermediate filaments, revealing the molecular architecture of assembly intermediates. pnas.org Although early SAXS experiments on tissue-derived this compound were challenging due to sample heterogeneity, studies on other intermediate filaments like vimentin (B1176767) have provided a model for how this compound filaments may assemble through distinct lateral oligomers, such as tetramers and octamers. pnas.org More recent SAXS studies on this compound K8/K18 have monitored filament formation and bundling in the presence of different salt concentrations, providing insights into the forces driving this compound assembly. researchgate.net
The crystal structure of the human this compound 1-keratin 10 (K1-K10) 2B heterodimer has been solved at a resolution of 3.3 Å, providing unprecedented detail into the molecular interactions within this critical domain. nih.govnih.gov This structure confirmed the parallel, coiled-coil arrangement and revealed a predominantly hydrophobic intermolecular interface. nih.govnih.gov
| Technique | Parameter/Observation | Finding |
|---|---|---|
| X-ray Diffraction | Characteristic Reflections (α-keratin) | Meridional arc at ~5.15 Å (coiled-coil repeat). nih.gov Diffraction peaks at 2θ ≈ 9° (α-helix) and 20° (β-sheet). researchgate.net |
| Crystallinity (Sheep Wool) | Approximately 58.82%. researchgate.net | |
| SAXS | Intermediate Filament Assembly | Assembly proceeds through intermediates like tetramers and octamers. pnas.org |
| K8/K18 Assembly Conditions | Filament formation and bundling are influenced by salt (KCl, MgCl2) concentration. researchgate.net | |
| X-ray Crystallography (K1-K10 2B) | Resolution | 3.3 Å. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules at the atomic level. Solid-state NMR (ssNMR) is particularly well-suited for studying insoluble proteins like this compound. nih.gov
Polarization transfer solid-state NMR (PT ssNMR) on natural-abundance 13C has been used to characterize the molecular dynamics of different this compound-rich materials, such as nails and stratum corneum. nih.gov These studies have revealed the presence of both rigid and mobile domains within the this compound structure. The rigid components are typically associated with the crystalline α-helical regions of the this compound intermediate filaments, while the more mobile domains are found in the amorphous matrix and the terminal regions of the this compound chains. nih.gov
13C NMR spectra of this compound show characteristic peaks for the Cα and Cβ positions in amino acids in the region of 40 to 65 ppm. nih.gov By comparing spectra acquired with different pulse sequences, such as direct polarization (DP), cross-polarization (CP), and insensitive nuclei enhanced by polarization transfer (INEPT), researchers can differentiate between rigid and mobile components. For instance, in hydrated stratum corneum, the INEPT spectra show mobility in serine and glycine (B1666218) residues, which are abundant in the terminal domains of this compound filaments. nih.gov In contrast, the this compound filaments in nails remain rigid even at high humidity. nih.gov The degree of hydration has been shown to significantly impact the molecular conformation and dynamics of α-keratin, with dehydration leading to a more rigid and ordered structure. rsc.orgresearchgate.net
| This compound-Rich Material | Domain | Mobility (Hydrated State) | Key Amino Acid Residues |
|---|---|---|---|
| Stratum Corneum | Filamentous | Rigid | - |
| Terminal End Groups | Mobile | Serine, Glycine nih.gov | |
| Nails | Filamentous | Rigid | - |
| Terminal End Groups | Rigid | - |
Spectroscopic Approaches for Conformational Analysis
Spectroscopic techniques are invaluable for analyzing the conformational properties of this compound, particularly its secondary structure. These methods are sensitive to the arrangement of the polypeptide backbone and can provide quantitative information about the relative proportions of different secondary structural elements.
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is highly sensitive to the secondary structure of proteins. The α-helical structure of this compound gives rise to a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. mdpi.com These bands result from n-π* and π-π* electronic transitions in the peptide bonds arranged in a helical conformation. mdpi.com
CD spectroscopy has been used to study the effects of various factors on the secondary structure of this compound. For example, temperature-dependent CD studies of this compound hydrolysates have shown changes in the helical content, which can be monitored by observing the ratio of the CD signals at 222 nm and 208 nm. mdpi.com Phosphorylation of bovine hoof this compound by cAMP-dependent protein kinase was shown to result in a CD spectrum with greater apparent intensity, suggesting an increase in the α-helical content of the protein. researchgate.net The technique is also sensitive to changes induced by UV irradiation, which can alter the secondary structure of this compound. researchgate.netyoutube.com
| Wavelength (nm) | Sign of Band | Electronic Transition |
|---|---|---|
| ~222 | Negative | n-π mdpi.com |
| ~208 | Negative | π-π mdpi.com |
| ~190 | Positive | π-π* mdpi.com |
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, making it highly useful for studying the secondary structure and chemical composition of proteins like this compound. rsc.org The FTIR spectrum of this compound is dominated by characteristic amide bands that arise from vibrations of the peptide backbone.
The Amide I band (1600-1700 cm⁻¹) is primarily due to C=O stretching vibrations and is particularly sensitive to the secondary structure. The α-helical conformation in this compound typically gives rise to a strong absorption band around 1650-1658 cm⁻¹. The Amide II band (1500-1600 cm⁻¹), resulting from N-H bending and C-N stretching, is also sensitive to conformation. researchgate.net
FTIR spectroscopy can be used to assess chemical modifications and damage to this compound. For instance, oxidative damage to human hair can be evaluated by monitoring the formation of cysteic acid. nih.gov The technique has also been employed to characterize this compound extracted from various sources, such as feathers, by identifying the presence of functional groups like hydroxyl (O-H) and methyl (C-H) groups. nih.gov Furthermore, FTIR has been instrumental in studying the structural changes in feather this compound during processes like thermal pressure hydrolysis, where it can detect changes in the β-sheet content. wikipedia.org
| Band | Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Information |
|---|---|---|---|
| Amide A | ~3300 | N-H stretching | Hydrogen bonding |
| Amide I | 1600-1700 | C=O stretching | Secondary structure (α-helix, β-sheet) researchgate.net |
| Amide II | 1500-1600 | N-H bending, C-N stretching | Secondary structure researchgate.net |
| Amide III | 1200-1300 | C-N stretching, N-H bending | Secondary structure |
Raman Spectroscopy
Raman spectroscopy is a powerful, non-invasive vibrational spectroscopy technique that provides detailed information about the molecular structure and conformation of proteins like this compound. nih.gov It relies on the inelastic scattering of monochromatic light, which results in a spectral fingerprint unique to the molecular composition and structure of the sample. researchgate.net This method is particularly advantageous for studying this compound as it can be applied directly to intact biological samples, such as hair fibers, without the need for extensive sample preparation. nih.gov
Confocal Raman spectroscopy, in particular, offers high spatial resolution, allowing for the analysis of this compound structure at different depths within a sample, such as the cuticle and cortex of a hair fiber. nih.gov This capability is instrumental in assessing the effects of chemical treatments, environmental stressors, and cosmetic ingredients on the molecular integrity of this compound. nih.govnih.gov
Key spectral regions in the Raman spectrum of this compound provide specific structural information:
Amide I (around 1650-1680 cm⁻¹): This band is sensitive to the secondary structure of the protein, allowing for the quantification of α-helical, β-sheet, and random coil content. researchgate.net
Amide III (around 1230-1300 cm⁻¹): This region also provides information about the protein backbone conformation and can complement the analysis of the Amide I band. researchgate.net
Disulfide bridges (-S-S-) (around 500-550 cm⁻¹): The intensity of this band is directly related to the number of disulfide cross-links, which are crucial for the mechanical strength and stability of hard keratins. nih.gov
Thiol groups (-SH) (around 2560-2580 cm⁻¹): The presence of free thiol groups can indicate the reduction of disulfide bonds, often resulting from chemical treatments. researchgate.net
Table 1: Key Raman Bands for this compound Structural Analysis
| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Information |
|---|---|---|
| ~510 | S-S stretch (gauche-gauche-gauche) | Disulfide bond conformation |
| ~645 | C-S stretch | Cysteine residue integrity |
| ~935 | C-C backbone stretch | Protein backbone conformation |
| 1240-1300 | Amide III | β-sheet and random coil content |
| ~1450 | CH₂ deformation | Side-chain packing |
| 1652-1658 | Amide I | α-helical content |
Research has demonstrated the utility of Raman spectroscopy in observing conformational changes in human hair this compound following the application of active ingredients and thermal stress. nih.govnih.gov For instance, studies have shown that certain treatments can preserve the α-helical structure and the integrity of disulfide bonds upon heating, as evidenced by the stability of the corresponding Raman bands. nih.gov
Mass Spectrometry for this compound Proteomics and PTM Mapping
Mass spectrometry (MS) is an indispensable tool in proteomics for the detailed characterization of proteins, including the identification of specific this compound isoforms, the mapping of post-translational modifications (PTMs), and the quantification of protein expression levels. nih.gov In MS-based proteomics, proteins are typically digested into smaller peptides, which are then ionized and separated based on their mass-to-charge ratio. The resulting mass spectra provide information about the amino acid sequence of the peptides and the presence of any modifications. nih.gov
This technique is particularly valuable for studying keratins due to the extensive PTMs they undergo, which play a critical role in regulating their assembly, function, and interaction with other proteins. nih.gov Common PTMs in keratins include phosphorylation, glycosylation, acetylation, and oxidation, among others. nih.govresearchgate.net
Advanced MS-based workflows, often involving liquid chromatography for peptide separation (LC-MS/MS), enable the large-scale identification and quantification of PTMs in complex biological samples. nih.gov These approaches have been successfully applied to screen for chemical modifications in human skin keratins, providing insights into the effects of oxidative stress and disease. researchgate.netbohrium.com For example, a non-invasive method using tape stripping to collect skin proteins followed by on-tape digestion and MS analysis has been developed to identify modifications such as those derived from lipids, oxidation, nitration, and glycation. bohrium.com
Table 2: Common Post-Translational Modifications in Keratins Detected by Mass Spectrometry
| Modification | Mass Shift (Da) | Functional Relevance |
|---|---|---|
| Phosphorylation | +79.966 | Regulation of filament assembly and disassembly, cell signaling |
| Acetylation | +42.011 | Alteration of protein charge and stability |
| Oxidation (Methionine) | +15.995 | Response to oxidative stress |
| Glycosylation (O-GlcNAc) | +203.079 | Cell signaling, protein-protein interactions |
The ability to map specific PTM sites on this compound proteins provides a molecular-level understanding of how their function is regulated in both physiological and pathological conditions. researchgate.net
Atomic Force Microscopy (AFM) for Nanomechanical Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale, as well as quantitative measurements of their mechanical properties. nih.govresearchgate.net In the context of this compound characterization, AFM is used to visualize the surface morphology of individual this compound fibers, such as the cuticle scales of hair, and to probe their nanomechanical properties, including elasticity, adhesion, and friction. researchgate.netresearchgate.net
In its imaging mode, a sharp tip attached to a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever is used to generate a topographical map. nih.gov This allows for the visualization of surface features with unprecedented detail, revealing, for example, the microporous structure of this compound fibers. researchgate.net
For nanomechanical characterization, AFM operates in a force spectroscopy mode. nih.gov The tip is indented into the sample surface, and the force required to deform the material is measured as a function of indentation depth. nih.gov By fitting these force-distance curves to appropriate contact mechanics models (e.g., the Hertz model), quantitative mechanical properties such as the Young's modulus (a measure of stiffness) can be extracted. nih.govnih.gov
Table 3: Nanomechanical Properties of this compound Measured by AFM
| Property | Description | Typical Application in this compound Research |
|---|---|---|
| Young's Modulus (Elasticity) | The stiffness of the material and its resistance to elastic deformation. | Comparing the stiffness of different this compound fibers, assessing the effect of treatments on mechanical integrity. |
| Adhesion Force | The force required to pull the AFM tip off the sample surface. | Characterizing the surface energy and stickiness of this compound fibers. |
AFM has been instrumental in understanding how various factors, such as chemical treatments, environmental exposure, and ethnicity, affect the surface and mechanical properties of hair and skin. researchgate.net
Advanced Microscopy for Supramolecular Organization
The assembly of individual this compound molecules into intermediate filaments and their subsequent organization into higher-order networks is a key determinant of their biological function. Advanced microscopy techniques that overcome the diffraction limit of conventional light microscopy are essential for visualizing this supramolecular organization in detail.
Super-resolution microscopy encompasses a range of techniques that achieve a spatial resolution beyond the diffraction limit of light (typically around 200-250 nm). These methods allow for the visualization of cellular structures with nanoscale precision, bridging the gap between conventional fluorescence microscopy and electron microscopy. researchgate.net
In the study of keratins, super-resolution microscopy has been used to reveal the intricate organization of this compound filaments within cells and their interactions with other cellular components, such as hemidesmosomes. researchgate.net For instance, these techniques have shown that this compound filaments associate laterally with multiple hemidesmosomes, providing insights into the molecular architecture of cell-matrix adhesion. researchgate.net
Correlative Light and Electron Microscopy (CLEM) is a powerful approach that combines the advantages of fluorescence light microscopy (LM) with the high-resolution imaging capabilities of electron microscopy (EM). delmic.comwikipedia.org In a typical CLEM experiment, a region of interest is first identified using fluorescence microscopy, which allows for the localization of specific fluorescently labeled molecules. The same sample is then imaged using an electron microscope to obtain detailed ultrastructural information of that specific region. pasteur.frnih.gov
CLEM is particularly useful for studying the relationship between the localization of specific this compound isoforms or associated proteins (identified by fluorescence) and the surrounding cellular architecture (visualized by EM). nih.gov This technique enables researchers to place molecular information within its ultrastructural context, providing a more complete picture of this compound organization and function. delmic.com There are different approaches to CLEM, including "classical CLEM," where LM imaging precedes sample processing for EM, and "on-grid CLEM," where both LM and transmission electron microscopy (TEM) are performed on the same EM grid. pasteur.fr
Rheological Characterization of this compound-Based Networks
Rheology is the study of the flow and deformation of matter. In the context of this compound, rheological characterization is used to investigate the viscoelastic properties of this compound-based materials, such as hydrogels and networks. biotechrep.ir These properties are crucial for understanding the mechanical behavior of these materials and for designing them for specific applications, for instance, in tissue engineering. researchgate.net
The viscoelastic properties of this compound networks are typically quantified by measuring the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the material's response (the energy stored and recovered during deformation), while the loss modulus represents the viscous component (the energy dissipated as heat). biotechrep.ir
Table 4: Rheological Parameters for this compound Network Characterization
| Parameter | Symbol | Description |
|---|---|---|
| Storage Modulus | G' | A measure of the elastic response of the material. |
| Loss Modulus | G'' | A measure of the viscous response of the material. |
| Tan Delta (Loss Factor) | tan(δ) = G''/G' | The ratio of the loss modulus to the storage modulus, indicating the degree of viscoelasticity. |
Studies on this compound hydrogels have shown that their rheological properties are dependent on factors such as this compound concentration and the presence of cross-linking agents. researchgate.net For example, frequency sweep experiments on this compound hydrogels often show that both G' and G'' are relatively independent of frequency, which is characteristic of a stable gel network. researchgate.netresearchgate.net The high elasticity of this compound networks is reflected in a low value of the loss factor (tan δ). mdpi.com Furthermore, techniques like electron irradiation can be used to crosslink this compound networks, leading to an increase in the elastic modulus. mdpi.com
Chemical and Enzymatic Modification of Keratin
Chemical Derivatization and Functionalization
Chemical modification of keratin involves the targeted alteration of its amino acid side chains to introduce new functional groups or to cleave existing crosslinks. These modifications can dramatically alter the physicochemical properties of this compound, making it suitable for a wide range of applications.
Thiol-disulfide exchange is a key reaction for modulating the solubility and reactivity of this compound. wikipedia.org This chemical process involves the cleavage of disulfide bonds (-S-S-) within the this compound structure by a thiol-containing reagent. wikipedia.orgrsc.org The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide bond and the release of a new thiolate. wikipedia.orgrsc.org This breaks the extensive cross-linking network, leading to the solubilization of the this compound protein. mdpi.compolymer-korea.or.kr The resulting free thiol groups (-SH) on the this compound molecule are then available for further chemical reactions, significantly increasing the reactivity of the protein. polymer-korea.or.krresearchgate.net
Commonly used reducing agents for this purpose include thioglycolic acid, 2-mercaptoethanol, and dithiothreitol (B142953) (DTT). mdpi.com The efficiency of the thiol-disulfide exchange reaction is pH-dependent, as the protonated thiol form is less reactive than the deprotonated thiolate form; therefore, these reactions are typically carried out under alkaline conditions. wikipedia.org
Table 1: Common Reducing Agents for Thiol-Disulfide Exchange in this compound
| Reducing Agent | Chemical Formula | Key Features |
| Thioglycolic Acid | HSCH₂COOH | Effective at alkaline pH for breaking disulfide bonds. rsc.org |
| 2-Mercaptoethanol | HOCH₂CH₂SH | A potent reducing agent used to cleave disulfide bonds. mdpi.com |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | A strong reducing agent capable of significantly increasing the free thiol content of this compound. polymer-korea.or.krgoogle.com |
Grafting and polymer conjugation are versatile techniques used to modify the properties of this compound by covalently attaching other molecules or polymer chains to its backbone. This approach can be used to create novel biomaterials with tailored characteristics, such as improved mechanical strength, thermal stability, or specific biological activities.
The process typically involves the activation of functional groups on the this compound surface, followed by reaction with a monomer or a pre-formed polymer. The free thiol groups generated through thiol-disulfide exchange, as well as other reactive groups like amino (-NH₂) and carboxyl (-COOH) groups, serve as primary sites for grafting. researchgate.net For instance, monomers can be polymerized directly from the this compound backbone, creating a "grafted-from" structure, or pre-synthesized polymer chains can be attached to form a "grafted-to" conjugate. These modifications can significantly alter the properties of this compound, leading to the development of advanced materials for various applications.
Surface functionalization focuses on modifying the outermost layer of this compound-based materials to alter their surface properties without changing the bulk characteristics. This is particularly useful for applications where surface interactions are critical, such as in biomaterials, adsorbents, and coatings. Techniques for surface functionalization can range from simple adsorption of molecules to covalent attachment of specific functional groups. frontiersin.org
For instance, the surface of this compound materials can be modified to enhance their ability to bind to specific cells or to repel unwanted microbial adhesion. Chemical treatments can introduce new functional groups like carboxyl, amino, or amido groups onto the this compound surface. nih.gov For example, treatment with iodoacetic acid can introduce carboxyl groups, while 2-bromoethylamine (B90993) can add amino functionalities. nih.gov These surface-modified this compound materials can mimic extracellular matrix proteins and can be further hybridized with bioactive molecules, expanding their potential in tissue engineering and biomedical applications. nih.govmdpi.com
To enhance the stability of solubilized this compound and prevent the re-formation of disulfide bonds, the newly formed thiol groups can be chemically modified through alkylation or sulfitolysis.
Alkylation involves the reaction of the thiol groups with an alkylating agent, such as iodoacetamide (B48618) or iodoacetic acid, to form stable thioether linkages. nih.gov This "capping" of the reactive thiol groups prevents their re-oxidation and subsequent aggregation of the this compound chains, thereby improving the long-term stability of the this compound solution.
Sulfitolysis is another method used to cleave disulfide bonds and stabilize the resulting this compound derivatives. mdpi.com In this process, sulfites or bisulfites react with the disulfide bonds to yield a cysteine thiol and a cysteine-S-sulfonate anion, also known as a Bunte salt. mdpi.com This modification not only prevents the reformation of disulfide bonds but also introduces negatively charged sulfonate groups, which can enhance the water solubility of the this compound. tci-thaijo.org Sulfitolysis is often considered a milder and more effective alternative to some reductive methods for this compound extraction. mdpi.com
This compound's rich composition of amino acids provides various functional groups that can be exploited for specific applications. tdx.cat One such reaction is the formation of Schiff bases, which is particularly relevant for the development of this compound-based adsorbents for heavy metal removal.
A Schiff base is formed through the condensation reaction between a primary amino group (-NH₂) from amino acid residues like lysine (B10760008) in this compound and an aldehyde or ketone group. This reaction creates a C=N double bond. By modifying this compound materials to introduce aldehyde or ketone functionalities, or by using cross-linking agents that can react with the amino groups, the number of active sites for metal ion binding can be significantly increased. The resulting Schiff base-modified this compound materials have shown enhanced adsorption capacities for various heavy metal ions from aqueous solutions. tdx.cat The presence of functional groups like carboxyl, hydroxyl, amino, and sulfur-containing groups on the this compound surface provides affinity for heavy metal ions. tdx.cat
Enzymatic Hydrolysis and Keratinase Application
Enzymatic modification of this compound offers a green and highly specific alternative to chemical methods. Keratinases are a group of proteolytic enzymes that can efficiently degrade the highly recalcitrant this compound protein. wikipedia.orgnih.gov These enzymes are produced by various microorganisms, including bacteria and fungi. wikipedia.org
The mechanism of this compound degradation by keratinases is a complex process that is believed to involve two main steps: sulfitolysis and proteolysis. nih.gov First, the disulfide bonds that provide structural rigidity to this compound are cleaved, which is often facilitated by disulfide reductase enzymes or by the secretion of sulfites by the microorganisms. labinsights.nltaylorandfrancis.comnih.gov This initial reduction of disulfide bonds denatures the this compound, making the polypeptide chains more accessible to the proteolytic action of keratinases. labinsights.nl The keratinases then proceed to hydrolyze the peptide bonds, breaking down the long protein chains into smaller, soluble peptides and amino acids. nih.govlabinsights.nl
The application of keratinases is of great interest for the valorization of keratinous waste, such as feathers from the poultry industry. frontiersin.org Enzymatic hydrolysis of these wastes can produce valuable this compound hydrolysates, which are rich in amino acids and can be used in animal feed, bio-fertilizers, and cosmetics. nih.govbbrc.in This biotechnological approach provides an eco-friendly and sustainable method for recycling this compound-rich biomass. frontiersin.org
Table 2: Research Findings on Enzymatic Hydrolysis of this compound
| Microorganism/Enzyme | Key Findings | Reference |
| Bacillus licheniformis PWD-1 | Isolated as a nonpathogenic, feather-degrading bacterium. Its discovery spurred research into microbial this compound degradation. | taylorandfrancis.com |
| Stenotrophomonas maltophilia KB13 and Bacillus sp. FPF-1 | Showed significant breakdown activity of chicken feathers, indicating their potential for degrading keratinous waste. | taylorandfrancis.com |
| Keratinase from Bacillus sp. C4 | Facilitated the extraction of glucocorticoids from avian feather biomass. | labinsights.nl |
| PWD-1 keratinase | Efficiently destroys disease-causing prion proteins. | labinsights.nl |
| Two-stage alkali-enzymatic hydrolysis | A method for producing this compound hydrolysates from sheep wool, involving an initial alkaline treatment followed by enzymatic hydrolysis with a proteolytic enzyme. | orientjchem.orgresearchgate.netcore.ac.uk |
| Keratinases from various microbial sources | Have broad substrate specificity, degrading other fibrous proteins like fibrin, elastin, and collagen, as well as non-fibrous proteins. | wikipedia.org |
Microbial Keratinases for Controlled Degradation
The controlled degradation of this compound can be effectively achieved using microbial keratinases, a class of proteolytic enzymes that specifically target the highly recalcitrant this compound structure. researchgate.net These enzymes offer an environmentally friendly and efficient alternative to harsh chemical treatments for breaking down keratinous waste and producing valuable byproducts. researchgate.net
A diverse array of microorganisms, including bacteria, fungi, and actinomycetes, are known to produce keratinases. researchgate.net Among the most studied are those from bacterial genera such as Bacillus (e.g., B. licheniformis, B. subtilis) and Stenotrophomonas, as well as actinobacteria like Streptomyces. nih.gov Fungal species, including Trichophyton rubrum and Microsporum canis, also produce potent keratinolytic enzymes. nih.govnih.gov
The mechanism of this compound degradation by these microbial enzymes is a complex process. It is understood to involve the synergistic action of multiple enzymes. researchgate.net The primary step is the cleavage of disulfide bonds by disulfide reductases, which exposes the polypeptide chains. acs.org Following this, keratinases, which are typically serine proteases or metalloproteases, hydrolyze the peptide bonds of the this compound protein. nih.gov This enzymatic action can be categorized into endo-attack, exo-attack, or action on oligopeptides, depending on the specific enzyme family. nih.gov The concerted action of these enzymes leads to the breakdown of the complex this compound structure into soluble proteins, peptides, and amino acids. researchgate.net
Table 1: Examples of Keratinase-Producing Microorganisms and Their Classification
| Microorganism Type | Examples of Genera/Species | Protease Families (MEROPS database) |
|---|---|---|
| Bacteria | Bacillus licheniformis, B. subtilis, Stenotrophomonas maltophilia | S1, S8, S9, S10, S16, M3, M4, M14, M16, M28, M32, M36, M38, M55 nih.gov |
| Fungi | Trichophyton rubrum, Microsporum canis, Chrysosporium sp. | Not explicitly detailed in the provided context. nih.govnih.gov |
| Actinomycetes | Streptomyces albidoflavus, S. fradiae | Not explicitly detailed in the provided context. nih.govnih.gov |
Generation of Bioactive this compound Hydrolysates and Peptides
The enzymatic hydrolysis of this compound, either through the use of purified keratinases or by fermentation with this compound-degrading microorganisms, results in the generation of this compound hydrolysates. mdpi.com These hydrolysates are complex mixtures containing peptides of varying sizes and amino acid compositions, many of which exhibit significant biological activity. mdpi.comacs.org
Research has demonstrated that this compound-derived peptides can possess a range of valuable properties, including antioxidant, antimicrobial, anti-inflammatory, and angiotensin-converting enzyme (ACE) inhibitory activities. acs.orgresearchgate.netgoogle.com For instance, in silico analyses of chicken feather and pig hair keratins have predicted the release of peptides with dipeptidyl peptidase IV (DPP-IV) inhibitory and antioxidative potential upon hydrolysis with enzymes like papain and subtilisin. researchgate.netrsc.org
The specific bioactivity of the resulting hydrolysate is influenced by the source of the this compound, the type of enzyme used for hydrolysis, and the hydrolysis conditions. For example, a study on feather this compound hydrolysates produced by different microbial and enzymatic methods revealed variations in the secondary structure (α-helix and β-sheet content) of the peptides, which in turn affected their antioxidant and enzyme-inhibitory properties. google.comnsf.gov The molecular weight of the peptides is also a critical factor, with lower molecular weight hydrolysates often showing enhanced bioactivity. nih.gov For instance, a combined alkaline-enzyme hydrolysis of chicken feathers yielded soluble this compound hydrolysates predominantly containing peptides under 3 kDa, which exhibited distinct characteristics. mdpi.com
Table 2: Bioactive Properties of this compound-Derived Peptides
| Bioactivity | Description | Example Source/Enzyme |
|---|---|---|
| Antioxidant | Ability to scavenge free radicals and chelate metal ions, protecting against oxidative damage. google.comnih.gov | Feather hydrolysate from Bacillus subtilis fermentation. rsc.org |
| Antimicrobial | Inhibition of the growth of pathogenic microorganisms. mdpi.com | Partially hydrolyzed and modified keratins. google.com |
| ACE Inhibitory | Inhibition of the angiotensin-converting enzyme, which plays a role in blood pressure regulation. google.comnsf.gov | Peptides from chicken feather this compound. rsc.org |
| Antityrosinase | Inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. google.comnsf.gov | Peptides from feather waste hydrolyzed by Streptomyces tanashiensis or purified keratinase. google.com |
| Lipoxygenase Inhibitory | Inhibition of lipoxygenase, an enzyme involved in inflammatory pathways. wikipedia.org | Peptides from poultry feathers. wikipedia.org |
| Xanthine (B1682287) Oxidase Inhibitory | Inhibition of xanthine oxidase, an enzyme that can produce reactive oxygen species. google.comnsf.gov | Peptides from feather this compound waste. google.com |
Bio-conjugation Strategies for this compound Labeling and Interfacing
Bio-conjugation involves the chemical linking of two or more molecules, where at least one is a biomolecule like this compound, to create a new hybrid molecule with combined or enhanced properties. nih.gov These strategies are crucial for labeling this compound for tracking and imaging purposes, as well as for interfacing this compound with other materials to create functional biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine. mdpi.com
The primary targets for bio-conjugation on this compound are the functional groups present in its amino acid residues. The most commonly targeted groups include:
Primary amines (-NH2): Found at the N-terminus of polypeptide chains and in the side chain of lysine residues. nih.gov
Thiol groups (-SH): Present in cysteine residues, which are abundant in this compound. mdpi.com
Carboxyl groups (-COOH): Located at the C-terminus and in the side chains of aspartic acid and glutamic acid. google.com
A variety of chemical reactions can be employed to modify these functional groups. For instance, N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines to form stable amide bonds. nih.gov The thiol groups of cysteine are highly reactive and can be targeted by maleimide (B117702) chemistry for Michael addition reactions, or can be oxidized to form disulfide bridges, a natural cross-linking mechanism in this compound. mdpi.comrsc.org Carbodiimide chemistry, often using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the formation of amide bonds between carboxyl groups and primary amines. nih.gov
These bio-conjugation strategies have been used to link this compound with a variety of molecules:
Polymers: Poly(ethylene glycol) (PEG) has been conjugated to this compound to create hydrogels with tunable mechanical properties and improved stability for cell culture applications. nih.gov
Drugs: The anticancer drug doxorubicin (B1662922) has been loaded into this compound-based micelles for targeted drug delivery. nih.govresearchgate.net
Photosensitizers: Chlorin (B1196114) e6 has been covalently bound to this compound to create nanoparticles for photodynamic therapy. nih.gov
Other Biomolecules: this compound has been cross-linked with gelatin using a combination of Michael addition and visible light crosslinking to form biocompatible hydrogels. rsc.org
Table 3: Common Bio-conjugation Strategies for this compound
| Target Functional Group | Reagent/Chemistry | Resulting Bond | Example Application |
|---|---|---|---|
| Primary Amine (-NH2) | N-hydroxysuccinimide (NHS) esters nih.gov | Amide | Labeling with fluorescent dyes or biotin. nih.gov |
| Primary Amine (-NH2) | Carbodiimides (e.g., EDC) with a carboxyl-containing molecule nih.gov | Amide | Conjugation of chlorin e6 to this compound nanoparticles. nih.gov |
| Thiol (-SH) | Maleimides (Michael Addition) researchgate.netrsc.org | Thioether | Conjugation of this compound with poly(ethylene glycol). researchgate.net |
| Thiol (-SH) | Oxidation (e.g., air, oxidizing agents) mdpi.com | Disulfide | Formation of this compound hydrogels. mdpi.com |
| Carboxyl (-COOH) | Carbodiimides (e.g., EDC) with an amine-containing molecule google.com | Amide | Cross-linking this compound with other proteins or polymers. |
Biotechnological Applications and Advanced Biomaterials Science of Keratin
Keratin as a Scaffold Material in Tissue Engineering
In tissue engineering, the primary goal is to develop biological substitutes that can restore, maintain, or improve tissue function. This compound is an attractive biomaterial for creating the scaffolds that provide the necessary structural support for cell growth and tissue development. Its natural ability to promote cell adhesion and proliferation, coupled with its capacity to self-assemble into three-dimensional structures, makes it highly suitable for regenerative medicine applications. nih.govfrontiersin.orgresearchgate.net These this compound-based scaffolds can be engineered to mimic the native extracellular matrix (ECM), providing an optimal environment for cells to migrate, differentiate, and form new tissue. nih.govfrontiersin.org
This compound hydrogels are three-dimensional, water-swollen polymer networks that can be used as wound dressings and scaffolds for tissue engineering. researchgate.net One method of fabrication involves the partial oxidation of disulfide linkages in this compound to form cysteic acid groups, followed by a reduction step. This process yields a soluble this compound fraction that, when re-oxidized, forms new disulfide linkages, creating a pure, cross-linked this compound hydrogel without the need for external binding agents. researchgate.net The resulting hydrogel is hydrophilic, capable of binding water, and provides a mitogenic scaffold that supports cell growth. researchgate.net
Other fabrication strategies involve creating composite hydrogels or modifying the this compound itself. For instance, this compound-silica hydrogels have been fabricated that show excellent swelling, a porous microarchitecture, and good biocompatibility, making them suitable for wound healing applications. acs.org Another advanced approach involves functionalizing solubilized this compound with a photopolymerizable crosslinking moiety, such as an allyl group. mdpi.com This allows for the creation of injectable aqueous compositions that can be crosslinked into a hydrogel in situ using light, offering precise control over the gel's final properties, including porosity and mechanical strength. mdpi.com
Table 1: Comparison of this compound-Based Hydrogel Fabrication Methods
| Fabrication Method | Key Components/Process | Resulting Hydrogel Properties | Potential Application | Source |
| Oxidation-Reduction | Partial oxidation of disulfide bonds to cysteic acid, followed by reduction and re-oxidation. | Pure this compound, hydrophilic, no binders required. | Wound healing, cell growth scaffold. | researchgate.net |
| Composite Formation | Blending this compound with tetraethyl orthosilicate (B98303) (TEOS). | Porous microarchitecture, good swelling, optimal hardness. | Wound healing. | acs.org |
| Photopolymerization | Functionalizing this compound with allyl groups for UV-light induced crosslinking. | Injectable, controllable porosity and mechanical characteristics. | Tissue regeneration, cell delivery. | mdpi.com |
Electrospinning is a versatile and widely used technique for producing this compound-based nanofibers. jchr.org In this process, a high-voltage electric field is applied to a this compound solution, causing a charged jet of the solution to be drawn towards a collector. As the jet travels, the solvent evaporates, leaving behind a nonwoven mat of nanofibers with diameters typically in the nanometer range. jchr.org These nanofibers are of great interest in tissue engineering because their high surface-area-to-volume ratio and porous structure mimic the natural ECM, which is crucial for promoting cell adhesion, proliferation, and migration. jchr.org
This compound is often blended with other polymers to improve its processability and the mechanical properties of the resulting nanofibers. Researchers have successfully created composite nanofibers by blending this compound with polymers like poly(ε-caprolactone) (PCL) and polyethylene (B3416737) oxide (PEO). frontiersin.orgresearchgate.net For example, this compound/PEO nanofibers have been produced from aqueous solutions and show potential for air filtration applications due to their high porosity and the inherent adsorption properties of this compound. researchgate.net The electrospinning process can be finely tuned by adjusting parameters such as the this compound content in the blend, which affects the morphology and diameter of the final nanofibers. researchgate.net
Additive manufacturing, or 3D printing, has emerged as a revolutionary technology for creating patient-specific, complex scaffolds for tissue engineering. This compound has been successfully formulated into "bio-inks" for this purpose. rsc.orgacs.org These formulations allow for the precise, layer-by-layer construction of hydrogel scaffolds with controlled architectures. rsc.orgmdpi.com
Several strategies for 3D printing this compound have been developed. One approach involves incorporating oxidized this compound into a photosensitive solution that can be crosslinked using ultraviolet (UV) light during a continuous digital light processing (cDLP) printing process. rsc.org This method yields biocompatible hydrogels with honeycomb-like structures that facilitate high uptake of solutions and support cellular activities. rsc.org
Another innovative technique is the extrusion 3D printing of this compound hydrogels without the need for exogenous chemical crosslinkers or photocurable resins. acs.orgnih.gov The printability of the bio-ink is controlled by tuning the rheological properties of the hydrogel itself, which can be achieved by varying the ratio of keratose (from oxidative extraction) to kerateine (from reductive extraction) and the total protein concentration. acs.orgnih.gov Gels with a higher proportion of kerateine, which contains cysteine residues, exhibit greater flow resistance and slower degradation due to the formation of disulfide bonds. acs.org This level of control allows for the fabrication of complex, stable 3D structures suitable for a range of tissue engineering applications. acs.orgnih.gov
Table 2: 3D Printing Techniques for this compound-Based Scaffolds
| 3D Printing Technique | This compound Formulation | Crosslinking Method | Key Findings | Source |
| Continuous Digital Light Processing (cDLP) | Oxidized this compound in a photosensitive initiator-catalyst-inhibitor solution. | UV light-induced dityrosine (B1219331) crosslinking. | Produces biocompatible hydrogels with honeycomb structures; improves healing in burn models. | rsc.org |
| Extrusion 3D Printing | Keratose/Kerateine hydrogels of varying ratios and concentrations. | Self-crosslinking via disulfide bond formation (no exogenous agents). | Printability and scaffold properties are tunable by adjusting the keratose/kerateine ratio. | acs.orgnih.gov |
| Shape-Memory Material Printing | This compound derived from leftover Agora wool. | Programmed with a hydrogen peroxide and monosodium phosphate (B84403) solution. | Creates shape-changing textiles that respond to moisture; potential for smart wearables. | indianastate.edu |
To overcome the sometimes poor mechanical properties of pure this compound, it is often combined with other polymers to create composite materials. researchgate.net These composites leverage the biological advantages of this compound while gaining mechanical strength and stability from the partner polymer. anilocus.org
Synthetic Polymer Composites: this compound has been successfully blended with a variety of synthetic polymers.
Poly(ε-caprolactone) (PCL): PCL is a biodegradable polymer known for its mechanical stability but lacks natural cell affinity. anilocus.org When combined, PCL/keratin composite nanofibers exhibit the excellent mechanical properties of PCL while the this compound component enhances cell attachment and proliferation. anilocus.org
Polyethylene oxide (PEO) and Polyvinyl alcohol (PVA): These polymers have been mixed with this compound to create materials with good mechanical strength and water resistance. researchgate.net this compound/PEO composites have been used to create scaffolds that support cell growth, while this compound/PVA composites show an excellent ability to adsorb toxic substances. researchgate.net
Polymethyl methacrylate (B99206) (PMMA): Using this compound fibers as a reinforcing filler in a PMMA matrix increases the composite's thermal stability and viscoelastic properties. researchgate.net
Natural Polymer Composites: Combining this compound with other natural biopolymers offers a route to create fully biodegradable and biocompatible materials.
Cellulose (B213188) and Chitosan (B1678972): A method using an ionic liquid as a solvent has been developed to create this compound composites with cellulose (CEL) and chitosan (CS). mdpi.com Adding CEL or CS to this compound substantially increases the mechanical strength of the resulting material. mdpi.com These composites can also be used for controlled drug release. mdpi.com
This compound-Based Systems for Controlled Release and Delivery (focus on compound as carrier)
This compound's unique properties, including its biocompatibility, biodegradability, and abundance of functional groups, make it an excellent candidate for designing systems for the controlled release and delivery of therapeutic agents. frontiersin.orgmdpi.comnih.gov this compound-based carriers can protect encapsulated drugs from degradation in the physiological environment, ensuring they reach their target site. mdpi.com The amphiphilic nature of this compound allows for the encapsulation of both hydrophilic and hydrophobic drugs. researchgate.net
Researchers have developed this compound-based hydrogels that are sensitive to environmental stimuli like pH and temperature. mdpi.com For example, a dual-sensitive hydrogel made from feather this compound, N-isopropyl acrylamide (B121943) (NiPA), and itaconic acid (IAc) was created. mdpi.com This hydrogel's swelling and deswelling behavior can be controlled by adjusting the pH or temperature, which in turn controls the release of loaded drugs. mdpi.com In one study, this system achieved a cumulative release of 93.3% for the anticancer drug doxorubicin (B1662922) hydrochloride within 16 hours. mdpi.com
This compound nanoparticles (KNPs) are also highly effective for drug delivery, offering a large surface area and high encapsulation efficiency. anilocus.orgresearchgate.net These nanoparticles can be engineered for targeted delivery. mdpi.com The presence of specific amino acid sequences like RGD (arginine-glycine-aspartic acid) on this compound allows it to bind to integrin receptors that are often overexpressed on cancer cells, enabling targeted drug delivery. mdpi.commdpi.com Furthermore, the cysteine residues in this compound allow for the creation of pH-sensitive linkages, such as hydrazone bonds, to conjugate drugs like doxorubicin. mdpi.com These bonds are stable at neutral pH but break in the acidic microenvironment of a tumor, triggering the release of the drug precisely at the target site. mdpi.com
Composites of this compound with natural polymers like cellulose and chitosan have also demonstrated the ability to control drug release. acs.org The release rate of a drug, such as ciprofloxacin, can be slowed and adjusted by varying the concentration of this compound in the composite, as this compound's denser structure provides a more tortuous path for drug diffusion compared to cellulose or chitosan alone. acs.org
Sustainable and Environmental Applications of this compound
The vast quantities of this compound-rich waste generated from poultry, livestock, and wool industries represent a significant disposal challenge. researchgate.netresearchgate.net Repurposing this waste into valuable materials for environmental applications is a key goal of sustainable science. This compound's chemical structure, which is rich in functional groups like amino, carboxyl, and sulfhydryl groups, makes it an ideal biosorbent for removing toxic pollutants from water and air. researchgate.netresearchgate.netualberta.ca
This compound-based materials in various forms—including fibers, membranes, and composites—are being developed for environmental remediation. researchgate.net
Heavy Metal Adsorption: this compound can effectively adsorb heavy metal ions from wastewater. nih.govresearchgate.net this compound that was chemically modified with nanochitosan or graphene oxide showed the ability to remove up to 99% of eight different heavy metals, including arsenic, lead, and cadmium, from contaminated water. mdpi.com this compound-based nanosponges have also been shown to effectively bind and remove heavy metals like cadmium, lead, and nickel from aqueous solutions. acs.org A this compound/PVA nanogel incorporating zinc oxide nanoparticles also demonstrated significant arsenic removal capabilities. jchr.org
Dye and Pollutant Removal: this compound composite films have been engineered to have robust mechanical properties and excellent adsorption performance for industrial dyes, removing over 98% of certain dyes from water. researchgate.net
Air Filtration: Composite nanofibers made from this compound and polyethylene oxide (PEO) have been fabricated via electrospinning. researchgate.net These nanofiber membranes have a high filtration efficiency, significantly outperforming standard polypropylene (B1209903) nonwoven fabrics, making them promising materials for advanced air filtration systems. researchgate.net
Agriculture: Beyond filtration, this compound waste can be converted into organic fertilizers. Microbial degradation of this compound-rich materials like feathers produces hydrolysates rich in amino acids, which can serve as a valuable nitrogen source to enhance plant growth and improve soil quality for sustainable agriculture. frontiersin.org
Waste Valorization and Circular Economy Approaches
The valorization of keratinous waste involves the biorefining and recovery of bio-resource materials to create valuable this compound-based products. researchgate.net This approach is a cornerstone of the circular bioeconomy, aiming to transform waste streams from agro-industrial processing, the wool industry, and grooming salons into an economically and ecologically sustainable this compound-based economy. researchgate.netnih.gov Traditional linear models of waste management, such as incineration and landfilling, lead to environmental pollution and the loss of valuable bioresources. researchgate.netnih.gov In contrast, a circular economy promotes closed-loop recycling and recovery, minimizing waste and maximizing resource utilization. researchgate.net
This compound-rich by-products from industries like livestock farming present significant environmental challenges due to their resistance to degradation. hep.com.cn For instance, the meat industry generates millions of tons of keratinous waste annually, with chicken feathers alone accounting for up to two million tons. researchgate.net Innovations in waste-to-value technologies are crucial for converting this biomass into high-value products. researchgate.nettandfonline.com The process of valorization not only mitigates the environmental impact of this compound waste but also creates economic opportunities through the production of peptides and amino acids with industrial applications. tandfonline.com
Various methods are employed for this compound extraction in biorefineries, including:
Enzymatic and microbial hydrolysis researchgate.net
Chemical hydrolysis (acid/alkaline, ionic liquids, oxidative, and sulphitolysis) researchgate.net
Chemical-free hydrolysis (steam explosion and ultrasonic) researchgate.net
These extracted keratins can then be fabricated into a range of value-added composites through processes like lyophilization, compression molding, solvent casting, hydrogel fabrication, and 3D printing. researchgate.netnih.gov
Bioremediation and Adsorption of Heavy Metal Ions
This compound's structure, rich in functional groups like carboxyl, hydroxyl, amino, and sulfur-containing groups, makes it an effective biosorbent for heavy metal ions from aqueous solutions. tci-thaijo.orgtdx.cat This property is significant for environmental remediation, particularly for treating industrial wastewater contaminated with heavy metals. academicjournals.org
Research has demonstrated the potential of this compound derived from various sources, such as chicken feathers, wool, and human hair, for the removal of heavy metals. tdx.catnih.gov The adsorption capacity of this compound can be enhanced through chemical modifications. For example, sodium bisulfite-treated this compound has shown higher adsorption efficiency for Lead (Pb(II)) and Cadmium (Cd(II)) compared to untreated this compound. tci-thaijo.org The effectiveness of adsorption is often dependent on the pH of the solution. tci-thaijo.orggoogle.com
Studies have investigated the adsorption of a wide range of heavy metal ions onto this compound-based materials, including:
Lead (Pb) tci-thaijo.org
Cadmium (Cd) tci-thaijo.org
Copper (Cu) tdx.cat
Nickel (Ni) tdx.cat
Cobalt (Co) tdx.cat
Chromium (Cr) tdx.cat
Arsenic (As) ualberta.ca
Selenium (Se) ualberta.ca
Zinc (Zn) tdx.cat
The mechanism of heavy metal uptake by this compound involves a combination of adsorption, precipitation, and ion exchange. researchgate.net The thiol groups in cysteine residues within the this compound structure are believed to play a primary role in binding to metal ions. ntu.edu.sg To improve its efficiency, this compound can be modified with other materials. For instance, nano-modification of chicken feather this compound with graphene oxide has resulted in biosorbents capable of removing multiple heavy metal ions simultaneously with high efficiency. ualberta.canih.gov
Table 1: Adsorption Efficiency of Chemically Modified this compound for Pb(II) and Cd(II)
| Chemical Treatment | Metal Ion | Adsorption Efficiency (%) at pH 6.0 |
|---|---|---|
| Sodium Bisulfite | Pb(II) | 68.7 |
| Sodium Bisulfite | Cd(II) | 38.5 |
| Hydrogen Peroxide | Pb(II) | 53.3 |
| Hydrogen Peroxide | Cd(II) | 28.2 |
Data sourced from a 2019 study on adsorbents based on this compound. tci-thaijo.org
Development of Eco-Friendly this compound-Derived Products
The development of eco-friendly products from this compound is a growing field, driven by consumer demand for sustainable and high-performance solutions. happi.com this compound's inherent properties, including biodegradability, biocompatibility, and renewability, make it an ideal candidate for creating green materials. scielo.brencyclopedia.pub
This compound-based materials are being developed for a variety of applications:
Bioplastics: this compound can be used to synthesize bioplastics, offering a biodegradable alternative to conventional plastics derived from fossil fuels. researchgate.net
Films and Coatings: this compound films can be fabricated for applications such as controlled drug delivery and food packaging. scielo.bravensonline.org These biofilms are noted for their good biocompatibility and biodegradability. encyclopedia.pub
Cosmetics: Natural this compound, extracted from biomass without harmful chemicals, is used in cosmetics, creams, shampoos, and hair conditioners due to its compatibility with human skin and hair. scielo.brresearchgate.net Plant-based biomimetic this compound alternatives are also being developed for haircare products. happi.com
Biomaterials for Tissue Engineering: this compound's biocompatibility makes it suitable for creating scaffolds in tissue repair and regeneration. researchgate.netijisrt.com
Sustainable Packaging: To minimize environmental waste, biodegradable packaging materials made from sources like recycled paper and plant-based materials are being used for this compound products. bingo-cosmetic.com
The transition to these eco-friendly products supports a circular economy by utilizing a waste resource to create value-added goods, thereby reducing pollution and conserving resources. hep.com.cnresearchgate.net
Emerging Research Frontiers and Future Perspectives in Keratin Science
Integration of Artificial Intelligence (AI) and Machine Learning in Keratin Structure-Function Prediction
| Research Area | AI/ML Application | Potential Impact |
| Structure Prediction | Predicting 3D structures of this compound proteins from amino acid sequences using tools like AlphaFold. instruct-eric.orgquantamagazine.org | Enhanced understanding of this compound folding, assembly, and the structural basis of this compound-related diseases. nih.gov |
| Function Prediction | Identifying protein-protein interaction sites and functional domains within this compound structures. arxiv.org | Elucidation of this compound network formation and its role in cellular mechanics and signaling. |
| Disease Modeling | Simulating the effects of genetic mutations on this compound structure and stability. nih.govuc.pt | Improved diagnostics and development of targeted therapies for keratinopathies. |
| Drug Discovery | Screening for potential drug targets on this compound proteins using ML models. instruct-eric.org | Acceleration of the development of novel treatments for skin and hair disorders. |
Single-Molecule Studies and Nanoscale Manipulation of this compound Dynamics
Advances in single-molecule techniques are providing unprecedented insights into the dynamic nature of this compound proteins and filaments. Techniques like single-molecule force spectroscopy (SMFS) using atomic force microscopy (AFM) allow researchers to probe the mechanical properties of individual this compound molecules and their assemblies. portlandpress.com These studies have revealed that this compound filaments can undergo conformational changes, such as transitioning from an alpha-helix to a beta-sheet structure, in response to mechanical stress. portlandpress.com
Nanoscale manipulation and characterization of single molecules are crucial for understanding the intricacies of molecular structure, which in turn governs phenomena like reaction mechanisms and surface interactions. nih.gov The ability to manipulate individual biomacromolecules like proteins offers insights into their behaviors and interactions. engineering.org.cn Nanofluidic devices with nanocavities are being developed to enable single-molecule studies over prolonged periods without the need for surface immobilization. engineering.org.cn
Furthermore, super-resolution microscopy techniques are being employed to map the nanoscale organization and dynamics of this compound networks within living cells. researchgate.net These methods allow for the tracking of individual molecules, providing data on their diffusion and interactions in real-time. This level of detail is essential for understanding how the this compound cytoskeleton remodels during processes like cell migration and division.
Advanced Computational Modeling of this compound Assembly, Interactions, and Network Mechanics
Computational modeling has become an indispensable tool for investigating the complex processes of this compound assembly and network formation. nih.gov These models can simulate the behavior of this compound molecules and filaments at a level of detail that is often inaccessible through experimental methods alone. By treating this compound filaments as rigid rods, researchers can use Brownian dynamics simulations to study how they self-organize into bundles and networks. nih.gov
These models have shown that long-range interactions are necessary to initiate the formation of bundle-like structures, while tail-domain-mediated binding events stabilize them. nih.gov Such simulations can explain the differences in mechanical properties observed between wild-type and mutant this compound networks, providing a theoretical basis for the pathology of certain skin diseases. nih.govmdpi.com
Phase-field models are also being used to predict the spatial distribution of this compound within a cell. uc.ptmdpi.com These models can incorporate the turnover between soluble, particulate, and filamentous forms of this compound and have been used to explain the emergence of this compound aggregates at the cell periphery in mutant keratinocytes. uc.ptmdpi.com By linking the macroscopic mechanical properties of the this compound network to the local network architecture, these models are helping to bridge the gap between molecular-level interactions and tissue-level function. pnas.org The insights gained from these simulations are crucial for understanding how the this compound cytoskeleton provides mechanical resilience to cells and tissues. mdpi.compnas.org
Exploration of Novel this compound Sources and Extraction Methodologies for Enhanced Properties
The demand for sustainable and high-performance biomaterials has spurred research into novel sources of this compound and more efficient, eco-friendly extraction methods. While wool and feathers are traditional sources, researchers are exploring a wider range of this compound-rich biomass, including by-products from the food and tanning industries like pig hair, hooves, and horns. researchgate.netscielo.brgoogle.com The selection of these sources is often driven by their local availability and the potential for sustainable extraction processes. researchgate.net
Conventional extraction methods often rely on harsh chemicals like acids, alkalis, and reducing agents, which can be environmentally harmful and degrade the quality of the extracted this compound. researchgate.netnih.gov To address these issues, novel extraction techniques are being developed. These include:
Eco-friendly solvents: Ionic liquids (ILs) and deep eutectic solvents are being investigated as "green" solvents for this compound extraction. nih.govrsc.org Some ILs have shown high efficiency, with this compound recovery yields of up to 90%. rsc.org Bio-based ILs, derived from renewable resources like sugars and amino acids, are also being explored. rsc.org
Enzymatic and Microbial Decomposition: Biotechnological methods using enzymes or microorganisms offer a milder and more specific approach to this compound extraction. researchgate.netijcrt.org
Novel Physical and Chemical Methods: Techniques like thermal hydrolysis, ultrasonic technology, and the use of commercial degreasers are being optimized to improve efficiency and reduce environmental impact. researchgate.netgoogle.comnih.gov
The goal of these new methodologies is to obtain high-purity this compound with its protein integrity maintained, leading to enhanced properties for applications in biomaterials, cosmetics, and medicine. researchgate.netijcrt.org
| Extraction Method | Description | Advantages |
| Eco-Friendly Solvents (e.g., Ionic Liquids) | Using "designer" solvents to dissolve this compound-rich materials. nih.govrsc.org | High extraction yield, potential for solvent recycling, reduced environmental pollution. rsc.orgrsc.org |
| Enzymatic/Microbial Hydrolysis | Utilizing specific enzymes or microorganisms to break down the this compound structure. researchgate.netijcrt.org | Mild reaction conditions, high specificity, preservation of this compound's functional properties. ijcrt.org |
| Thermal Hydrolysis | A two-step heating process to denature and extract this compound. nih.gov | Can be effective for sources like hog hair. nih.gov |
| Ultrasonic Technology | Using high-frequency sound waves to assist in the extraction process. nih.gov | Can enhance extraction efficiency and reduce processing time. |
Green Chemistry Principles in this compound Processing and Modification
The principles of green chemistry are increasingly being applied to the processing and modification of this compound to create sustainable and environmentally friendly materials. nih.govavensonline.org This approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency throughout the material lifecycle. jcdronline.org
One key area of focus is the development of biocomposite materials. For example, researchers are combining this compound with other natural polymers like lignin, using green chemistry principles to form functional materials for applications such as 3D and 4D printing. nih.gov This involves using water-based processing and avoiding synthetic chemical modifications. nih.gov
Ionic liquids are also playing a significant role in the green processing of this compound. rsc.org Not only are they effective for extraction, but their reusability aligns with the principles of a circular economy. rsc.org Studies have shown that some ionic liquids can be recovered and reused for multiple cycles with minimal loss of efficiency. rsc.orgrsc.org
Furthermore, modifications of this compound are being explored to enhance its properties for specific applications, such as its use as a biosorbent for removing heavy metal ions from water. avensonline.org These modifications are designed to be carried out under environmentally benign conditions. The overarching goal is to transform this compound, an abundant waste biomass, into valuable, bio-based "green materials" for a wide range of industrial applications. scielo.bravensonline.org
Systems Biology Approaches to this compound Network Regulation and Cellular Homeostasis
Systems biology offers a holistic approach to understanding the complex regulation of this compound networks and their role in maintaining cellular and tissue homeostasis. This involves integrating data from various "omics" fields (genomics, proteomics, etc.) with computational modeling to create a comprehensive picture of this compound dynamics. biorxiv.org
The organization of the this compound filament cytoskeleton is intricately linked to epithelial function. pnas.orgpnas.org It is not a static structure but a dynamic network that constantly remodels in response to both internal and external cues. molbiolcell.org This plasticity is essential for processes like cell migration, wound healing, and differentiation. mdpi.compnas.org
Researchers are using advanced imaging techniques to measure the speed and direction of this compound filament motion, as well as to identify sites of polymerization and depolymerization at a subcellular level. pnas.orgpnas.org These studies have revealed that this compound network turnover is not uniform throughout the cell but occurs in spatially distinct subdomains, with a significant amount of activity in the cell periphery. molbiolcell.org
Q & A
Basic Research Questions
Q. What are the primary methods for extracting keratin from biological sources, and how do they influence its structural and functional properties?
- Methodological Answer : this compound extraction methods include chemical reduction (e.g., using mercaptoethanol), oxidation, ionic liquids, and enzymatic hydrolysis. For example, chemical reduction preserves disulfide bonds but may alter solubility, while enzymatic methods yield lower molecular weight fragments . Structural integrity should be assessed via SDS-PAGE for molecular weight distribution and FT-IR spectroscopy to monitor secondary structure changes (e.g., α-helix to β-sheet transitions) .
- Key Considerations : Always compare extraction yields and purity using amino acid analysis and thermal gravimetric analysis (TGA) to evaluate degradation temperatures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural properties?
- Methodological Answer :
- FT-IR/NIR Spectroscopy : Identifies amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands to assess secondary structure .
- Circular Dichroism (CD) : Quantifies α-helix and β-sheet content in soluble this compound .
- Amino Acid Analysis : Validates cysteine content (critical for disulfide bonds) via HPLC or colorimetric assays (e.g., Ellman’s assay) .
Advanced Research Questions
Q. How can researchers optimize this compound extraction parameters to balance yield and structural integrity?
- Methodological Answer : Use Response Surface Methodology (RSM) with a Box-Behnken design to model interactions between variables (e.g., temperature, pH, reagent concentration). For instance, in deep eutectic solvent (DES)-based extraction, optimize molar ratios of choline chloride and urea to maximize yield while minimizing degradation .
- Statistical Tools : Analyze results using Minitab or Design-Expert to generate polynomial models and contour plots. Validate predictions with triplicate experiments .
Q. How can conflicting data on this compound’s amino acid composition from different sources (e.g., wool vs. human hair) be resolved?
- Methodological Answer :
- Source-Specific Analysis : Conduct amino acid profiling for each source using standardized extraction protocols to control for methodological variability .
- Meta-Analysis : Compare published datasets (e.g., UniProt, BRENDA) to identify trends. Use ANOVA to test for significant differences between sources .
Q. What experimental strategies mitigate this compound aggregation during in vitro reconstitution for biomaterial applications?
- Methodological Answer :
- Solvent Optimization : Use urea or ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to dissolve this compound without denaturation .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution during reconstitution to detect aggregation thresholds .
Methodological Best Practices
- Reproducibility : Document extraction protocols in detail, including reagent suppliers (e.g., Sigma-Aldridch) and equipment models (e.g., PerkinElmer FT-IR spectrometers) .
- Data Validation : Use triplicate measurements for spectroscopic and thermal analyses, reporting mean ± standard deviation .
- Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Web of Science, avoiding non-peer-reviewed platforms like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
